molecular formula C12H11NO3 B13593237 methyl 3-(1H-indol-5-yl)-3-oxopropanoate

methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Numéro de catalogue: B13593237
Poids moléculaire: 217.22 g/mol
Clé InChI: XMSHPUKBSQOFNJ-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This methyl ester is classified as a β-keto ester derivative of 1H-indole, making it a valuable versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its primary research application is as a key building block for the synthesis of complex heterocyclic systems . The structure features both a reactive ketone and an ester carbonyl, allowing it to undergo diverse transformations. It is particularly useful in cyclization reactions and as a precursor for synthesizing pyrimidine and other fused nitrogen-containing heterocycles, which are core structures in many pharmacologically active molecules . Related indole-3-yl β-keto esters are documented in synthetic pathways for creating compounds evaluated for their biological activities , such as antimicrobial and antifungal properties . Researchers leverage this scaffold to generate novel compounds for screening in drug discovery programs. Safety and Handling: This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Propriétés

Formule moléculaire

C12H11NO3

Poids moléculaire

217.22 g/mol

Nom IUPAC

methyl 3-(1H-indol-5-yl)-3-oxopropanoate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)7-11(14)9-2-3-10-8(6-9)4-5-13-10/h2-6,13H,7H2,1H3

Clé InChI

XMSHPUKBSQOFNJ-UHFFFAOYSA-N

SMILES canonique

COC(=O)CC(=O)C1=CC2=C(C=C1)NC=C2

Origine du produit

United States
Foundational & Exploratory

Synthesis of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate: Mechanistic Pathways and Scalable Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound methyl 3-(1H-indol-5-yl)-3-oxopropanoate is a highly versatile β -keto ester intermediate utilized in the synthesis of complex indole-bearing pharmacophores, including kinase inhibitors and modulators for spinal muscular atrophy (SMA) [1]. The presence of the unprotected indole moiety presents specific chemoselective challenges due to the acidic nature of the indole N–H (pKa ~16.2).

This technical guide evaluates and details the two most robust, scalable, and atom-economical methodologies for synthesizing this specific scaffold: Route A (Oikawa’s Meldrum's acid solvolysis) and Route B (Base-mediated Claisen condensation). By analyzing the mechanistic causality behind each step, this whitepaper provides drug development professionals with self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Rationale & Pathway Selection

When designing a synthetic route for an indole-containing β -keto ester, the primary strategic decision revolves around managing the reactivity of the indole nitrogen.

Route A: Meldrum's Acid Solvolysis (Oikawa's Method)

Developed by Oikawa et al., this pathway is the premier choice for substrates with sensitive or unprotected functional groups [2].

  • Causality: It operates under exceptionally mild conditions, avoiding the strong bases that would otherwise deprotonate the indole N–H.

  • Mechanism: 1H-indole-5-carboxylic acid is activated using 1,1'-Carbonyldiimidazole (CDI) to form an electrophilic acyl imidazole. This intermediate is coupled with Meldrum's acid. Upon heating in methanol, the acylated Meldrum's acid undergoes a thermal retro-Diels-Alder-like fragmentation. This fragmentation is driven by the entropic release of acetone and carbon dioxide, generating a highly reactive α -oxoketene intermediate. Methanol rapidly intercepts the ketene to yield the target β -keto ester [3].

Route B: Base-Mediated Carboxymethylation (Claisen Condensation)

This is a direct, highly atom-economical route starting from 5-acetylindole.

  • Causality: Because the indole N–H is acidic, standard Claisen condensation conditions using 1 equivalent of base will fail. The base will preferentially deprotonate the indole nitrogen rather than the α -carbon of the acetyl group.

  • Mechanism: To overcome this, a dianion strategy is employed. Utilizing 2.5 equivalents of Sodium Hydride (NaH) ensures complete deprotonation of both the indole N–H and the acetyl α -carbon. The resulting enolate attacks dimethyl carbonate (DMC). The newly formed β -keto ester is highly acidic (pKa ~11) and consumes a third equivalent of base, driving the equilibrium forward [4].

Pathway Visualizations

Workflow SM1 1H-Indole-5-carboxylic acid Act1 CDI Activation (Acyl Imidazole) SM1->Act1 Step 1A: CDI, THF SM2 5-Acetylindole Enolate NaH / Dimethyl Carbonate (Dianion Formation) SM2->Enolate Step 1B: NaH, THF Meldrum Acyl Meldrum's Adduct Act1->Meldrum Meldrum's Acid Target Methyl 3-(1H-indol-5-yl)-3-oxopropanoate Meldrum->Target MeOH, Reflux (-CO2, -Acetone) Enolate->Target H+ Quench

Caption: Synthetic workflows for methyl 3-(1H-indol-5-yl)-3-oxopropanoate via two distinct pathways.

Mechanism Adduct Acylated Meldrum's Acid Ketene α-Oxoketene Intermediate Adduct->Ketene Heat (>60°C) - Acetone - CO2 Addition Nucleophilic Attack (MeOH) Ketene->Addition Methanol Product β-Keto Ester (Target) Addition->Product Tautomerization

Caption: Thermal fragmentation of the acyl Meldrum's acid adduct into an α-oxoketene and subsequent methanolysis.

Comparative Analysis

The following table summarizes the quantitative and qualitative metrics of both pathways to aid in route selection based on laboratory constraints and scale.

MetricRoute A: Meldrum's Acid SolvolysisRoute B: Base-Mediated Claisen
Starting Material 1H-indole-5-carboxylic acid5-Acetylindole
Overall Yield 75 – 85%55 – 65%
Base Requirement None (Mild activation) 2.5 eq. NaH (Strong base)
Atom Economy Low (Loss of CO 2​ , Acetone, Imidazole)High (Loss of Methanol)
Scalability Excellent (Highly reproducible)Moderate (Exothermic, moisture-sensitive)
Primary Byproducts Acetone, CO 2​ , ImidazoleUnreacted SM, self-condensation traces

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Meldrum's Acid (Recommended for High Purity)

Phase 1: Activation and Coupling

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1H-indole-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol) in a single portion.

    • Self-Validation Check: Immediate effervescence (CO 2​ gas evolution) will occur. Stir at room temperature until gas evolution completely ceases (approx. 1–2 hours), indicating quantitative conversion to the acyl imidazole.

  • Coupling: Add Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.2 eq, 12 mmol) to the reaction mixture. Stir at room temperature for 12 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove THF. The crude acyl Meldrum's adduct can be used directly in the next step without further purification.

Phase 2: Thermal Fragmentation and Methanolysis

  • Solvolysis: Dissolve the crude adduct in anhydrous Methanol (0.1 M).

  • Reflux: Heat the solution to reflux (65 °C) for 4–6 hours.

    • Causality Note: The temperature must exceed 60 °C to provide the activation energy required for the fragmentation of the 1,3-dioxane-4,6-dione ring into the α -oxoketene [3].

  • Workup & Purification: Concentrate the mixture in vacuo. Purify the residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure methyl 3-(1H-indol-5-yl)-3-oxopropanoate as a crystalline solid.

Protocol B: Synthesis via Direct Claisen Condensation

Phase 1: Dianion Formation

  • Preparation: In an oven-dried, argon-purged flask, suspend Sodium Hydride (60% dispersion in mineral oil, 3.0 eq, 30 mmol) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 5-Acetylindole (1.0 eq, 10 mmol) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Check: Vigorous H 2​ gas evolution and a distinct color change (typically deep yellow/orange) indicate the formation of the N-anion and subsequent enolate. Stir for 30 minutes at 0 °C to ensure complete dianion formation.

Phase 2: Acylation and Quench

  • Electrophilic Addition: Add Dimethyl carbonate (DMC) (3.0 eq, 30 mmol) rapidly to the enolate solution.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 3 hours.

    • Causality Note: Heating is required to overcome the activation barrier for the nucleophilic acyl substitution, as the enolate is somewhat stabilized by the extended conjugation of the indole ring.

  • Quenching (Critical Step): Cool the reaction mixture to 0 °C. Carefully quench by dropwise addition of 1M aqueous HCl or saturated aqueous NH 4​ Cl until the pH reaches 5–6.

    • Expertise Insight: Avoid highly basic aqueous workups, as β -keto esters are prone to retro-Claisen cleavage under strongly basic aqueous conditions.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography.

References

  • Baryza, J. L., et al. (2014). 4H-pyrido[1,2-a]pyrimidin-4-one derivatives for treating spinal muscular atrophy. Eurasian Patent EA029542B1. Google Patents.
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β -keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. URL:[Link]

  • Hasegawa, G., et al. (2010). Mechanistic Evidence for an α -Oxoketene Pathway in the Formation of β -Ketoamides/Esters via Meldrum's Acid Adducts. ResearchGate. URL:[Link]

  • Reddy, V., et al. (2013). A New Process for Ciprofloxacin HCl. Der Pharma Chemica, 5(3), 193-198. URL:[Link]

Spectroscopic Data for Methyl 3-(1H-indol-5-yl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for methyl 3-(1H-indol-5-yl)-3-oxopropanoate, a molecule of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectroscopic signature. The methodologies and interpretations presented herein are grounded in extensive data from analogous indole derivatives and β-keto esters, providing a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is a bifunctional molecule incorporating an indole nucleus and a β-keto ester moiety. This unique structural combination dictates its chemical reactivity and is the foundation for interpreting its spectroscopic data. The indole ring system provides characteristic aromatic signals, while the β-keto ester functionality introduces specific carbonyl and ester signatures, along with the potential for keto-enol tautomerism.

A thorough spectroscopic analysis is crucial for unequivocal structure confirmation, purity assessment, and as a reference for future synthetic and metabolic studies. This guide will detail the expected features in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For methyl 3-(1H-indol-5-yl)-3-oxopropanoate, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals corresponding to the indole ring protons, the methylene protons of the propanoate chain, the methyl ester protons, and the enol proton if the enol tautomer is present. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift.

Table 1: Predicted ¹H NMR Data for Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Chemical Shift (δ) ppm (Predicted)MultiplicityAssignment
~11.0 - 12.0br sIndole N-H
~8.30sH-4 (Indole)
~7.90dH-6 (Indole)
~7.45dH-7 (Indole)
~7.30tH-2 (Indole)
~6.60tH-3 (Indole)
~4.00sMethylene (-CH₂-)
~3.70sMethyl Ester (-OCH₃)
~5.5-6.0 (minor)sEnol C-H
~12.0-13.0 (minor)br sEnol O-H

Predicted in CDCl₃. Chemical shifts are estimates based on analogous compounds and may vary depending on solvent and concentration.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is critical. CDCl₃ is a good general-purpose solvent for many organic molecules. DMSO-d₆ is more polar and can be useful for improving the solubility of the compound and for observing exchangeable protons like the N-H of the indole, which often appears as a broader signal.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. The carbonyl carbons of the ketone and ester will be the most downfield signals.

Table 2: Predicted ¹³C NMR Data for Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Chemical Shift (δ) ppm (Predicted)Assignment
~195Ketone Carbonyl (C=O)
~168Ester Carbonyl (C=O)
~138C-7a (Indole)
~135C-5 (Indole)
~128C-3a (Indole)
~125C-2 (Indole)
~123C-6 (Indole)
~121C-4 (Indole)
~112C-7 (Indole)
~103C-3 (Indole)
~52Methyl Ester (-OCH₃)
~45Methylene (-CH₂)

Predicted in CDCl₃. Chemical shifts are estimates based on analogous compounds.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per carbon.

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in Spectrometer (≥400 MHz) Transfer->Spectrometer TuneShim Tune & Shim Spectrometer->TuneShim AcquireH1 Acquire ¹H Spectrum TuneShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT PhaseCalibrate Phase & Calibrate FT->PhaseCalibrate Analysis Spectral Analysis PhaseCalibrate->Analysis

Caption: Workflow for NMR Spectroscopy Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of methyl 3-(1H-indol-5-yl)-3-oxopropanoate will be dominated by absorptions from the N-H, C-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~3400Medium, SharpIndole N-H stretch
~3100-3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1735StrongEster C=O stretch
~1685StrongKetone C=O stretch (conjugated)
~1620MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)

Causality Behind Experimental Choices: The presence of conjugation between the aromatic indole ring and the ketone carbonyl group is expected to lower the ketone's stretching frequency to around 1685 cm⁻¹ from the typical 1715 cm⁻¹ for a saturated ketone.[4][5] The ester carbonyl, not being directly conjugated, should appear at a higher frequency, around 1735 cm⁻¹.[6] This difference in carbonyl frequencies is a key diagnostic feature. The analysis can be performed on a solid sample using a KBr pellet or as a thin film.[2]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr, ~100 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of IR Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Place Place Pellet in FTIR Spectrometer Press->Place Record Record Spectrum (4000-400 cm⁻¹) Place->Record Identify Identify Absorption Bands Record->Identify Assign Assign Functional Groups Identify->Assign

Caption: Workflow for IR Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

m/z (Predicted)Assignment
231[M]⁺ (Molecular Ion)
200[M - OCH₃]⁺
172[M - COOCH₃]⁺
144[Indole-5-C=O]⁺
116[Indole]⁺ fragment

Causality Behind Fragmentation: Electron ionization (EI) is a common technique for analyzing small molecules.[2] The molecular ion ([M]⁺) is expected at m/z 231. Key fragmentation pathways for β-keto esters often involve cleavage alpha to the carbonyl groups.[7] For this molecule, characteristic fragmentation of the indole ring is also anticipated.[8][9] High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its major fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information.

    • If using HRMS, calculate the elemental composition from the accurate mass measurement.

Visualization of MS Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis_ms Mass Analysis cluster_data Data Interpretation Introduce Introduce Sample (e.g., GC, LC, Probe) Ionize Ionization (e.g., EI, ESI) Introduce->Ionize Separate Mass Separation (m/z) Ionize->Separate Detect Detection Separate->Detect IdentifyM Identify Molecular Ion Detect->IdentifyM AnalyzeFrag Analyze Fragmentation IdentifyM->AnalyzeFrag DetermineComp Determine Composition (HRMS) AnalyzeFrag->DetermineComp

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for methyl 3-(1H-indol-5-yl)-3-oxopropanoate. By understanding the expected spectral features and the underlying principles, researchers can confidently characterize this molecule and related structures. The provided protocols and workflows serve as a practical guide for obtaining high-quality spectroscopic data, ensuring the scientific rigor required in drug discovery and development.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.).
  • Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal - Benchchem. (n.d.).
  • Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide - Benchchem. (n.d.).
  • Study of Mass Spectra of Some Indole Derivatives - Scirp.org. (2016, April 20).
  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (2017, November 2).
  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry - SciELO. (2025, May 9).
  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies - Academia.edu. (n.d.).
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. (n.d.).
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem. (n.d.).
  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.).
  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry | ChemRxiv. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017, September 1).
  • Synthesis of new heterocycles derived from 3-(3-methyl-1h-indol-2-yl)-3- oxopropanenitrile as potent antifungal agents - Academia.edu. (n.d.).
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
  • FTIR spectra (top) and fingerprint cutout (bottom) of the aromatic... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0224146) - NP-MRD. (n.d.).
  • PHARMACEUTICAL SCIENCES - iajps. (2021, September 15).
  • IR: ketones. (n.d.).
  • Esters. (n.d.).
  • Infrared and Ultraviolet Spectroscopic Studies on Ketones | Journal of the American Chemical Society. (n.d.).
  • Methyl 3-(1H-indol-3-yl)-2-oxopropanoate - PubChem - NIH. (n.d.).
  • (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents - ResearchGate. (n.d.).
  • Mass Spectra of β-Keto Esters - Canadian Science Publishing. (n.d.).
  • 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al - The Royal Society of Chemistry. (n.d.).
  • (PDF) Mastering β-keto esters - ResearchGate. (2015, September 14).
  • Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine - IJCRT.org. (n.d.).
  • Synthesis of new S-substituted derivatives of 5-[3-(1H-indol-3-yl) propyl]-1, 3, 4-oxadiazol-2-ylhydrosulfide as suitable antibacterial and anticancer agents with moderate cytotoxicity - Pakistan Journal of Pharmaceutical Sciences. (n.d.).
  • Methyl 3-(1H-indol-3-yl)propanoate - PMC. (n.d.).
  • 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile - Optional[13C NMR]. (n.d.).
  • Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR - Repositorio Académico - Universidad de Chile. (2016, November 21).
  • Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate - MDPI. (2023, February 4).

Sources

In-Depth Technical Guide: Physicochemical Characteristics and Synthesis of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate (Molecular Formula: C₁₂H₁₁NO₃) is a highly specialized, bifunctional β -keto ester. In the landscape of modern drug discovery, this compound serves as a critical electrophilic/nucleophilic building block, most notably in the synthesis of heterocycles such as 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These downstream architectures are pivotal in the development of Survival Motor Neuron 2 (SMN2) splicing modifiers utilized in the treatment of Spinal Muscular Atrophy (SMA)[1].

Because the indole core is highly electron-rich and sensitive to oxidation or undesired electrophilic aromatic substitution, handling and synthesizing this β -keto ester requires precise chemoselective strategies. This guide details the physicochemical profiling, thermodynamic behaviors, and a self-validating synthetic protocol designed to maximize yield while preserving the integrity of the indole system.

Physicochemical & Thermodynamic Profiling

Understanding the physicochemical nature of methyl 3-(1H-indol-5-yl)-3-oxopropanoate is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule features an electron-rich 1H-indole system conjugated (in the enol form) or adjacent (in the keto form) to a β -dicarbonyl moiety.

Quantitative Physicochemical Data

The table below summarizes the core physicochemical parameters, highlighting the structural implications for each property.

PropertyValueStructural Rationale & Implication
Molecular Weight 217.22 g/mol Optimal low-molecular-weight intermediate, allowing downstream functionalization without exceeding Lipinski's Rule of 5 limits.
Physical State Crystalline SolidIntermolecular hydrogen bonding via the indole N-H promotes a highly ordered crystal lattice.
pKa ( α -protons) ~10.5 – 11.0The dual electron-withdrawing effect of the ketone and ester carbonyls significantly increases the acidity of the C2 protons, enabling mild enolization.
logP (Predicted) ~1.6Moderate lipophilicity ensures solubility in standard organic solvents (THF, DCM, EtOAc) while maintaining compatibility with aqueous workups.
H-Bond Donors 1 (Keto) / 2 (Enol)The indole N-H is a constitutive donor; tautomerization to the enol form generates a second donor (-OH), altering the molecule's solvation shell.
The Keto-Enol Tautomeric Equilibrium

A defining characteristic of methyl 3-(1H-indol-5-yl)-3-oxopropanoate is its keto-enol tautomerism. The thermodynamic equilibrium between the two states is heavily dictated by the solvent environment:

  • Non-Polar Solvents (e.g., CDCl₃, DCM): The enol tautomer is significantly stabilized by an intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl oxygen. This forms a stable, pseudo-six-membered ring.

  • Polar Aprotic Solvents (e.g., DMSO-d₆, DMF): The solvent molecules compete for hydrogen bonding, disrupting the intramolecular stabilization and shifting the equilibrium predominantly toward the keto tautomer.

TautomerismReactivity Keto Keto Tautomer Electrophilic at C3 Nucleophilic at C2 Enol Enol Tautomer Stabilized by Intramolecular H-Bond Keto->Enol Solvent/Temp Equilibrium Pyrimidines Pyrimidine Derivatives (via Amidines) Keto->Pyrimidines Condensation (SMA Drugs) Pyrazoles Pyrazole Derivatives (via Hydrazines) Enol->Pyrazoles Condensation

Fig 1: Keto-enol tautomerization and its influence on downstream heterocyclic condensation.

Structural & Spectroscopic Characterization

To ensure the integrity of the synthesized batch, rigorous spectroscopic validation is required. The presence of both tautomers in solution necessitates careful interpretation of Nuclear Magnetic Resonance (NMR) spectra.

Expected NMR Profiling (in CDCl₃)

The following table outlines the key diagnostic signals used to validate the structure and assess the keto/enol ratio.

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentTautomeric Form
¹H 3.95Singlet2H-CH₂- ( α -protons)Keto
¹H 5.80Singlet1H=CH- (vinylic proton)Enol
¹H 8.50Broad Singlet1HIndole N-HBoth
¹H 12.50Singlet1H-OH (enol hydroxyl)Enol
¹³C 192.5SingletN/AC=O (ketone carbon)Keto
¹³C 167.8SingletN/AC=O (ester carbon)Keto

Causality Note: The extreme downfield shift of the enol -OH proton (12.50 ppm) is a direct consequence of the strong intramolecular hydrogen bond deshielding the proton.

Synthesis Methodology: The Meldrum's Acid Pathway

Direct Claisen condensation of indole-5-carboxylic acid esters with ethyl acetate using strong bases (e.g., NaH, LDA) is fundamentally flawed. Strong bases will preferentially deprotonate the indole N-H (pKa ~16), leading to N-acylation, polymerization, or decomposition[2].

To circumvent this, the industry standard relies on the Oikawa modification using Meldrum's acid[3]. This pathway operates under exceptionally mild conditions, utilizing 1,1'-Carbonyldiimidazole (CDI) for activation, thereby protecting the sensitive indole core.

SynthesisWorkflow A 1H-Indole-5-carboxylic acid (Starting Material) B Acylimidazole Intermediate (Activated Species) A->B CDI, THF, rt (Activation) C Acyl Meldrum's Acid (Adduct) B->C Meldrum's Acid, DMAP, rt D Methyl 3-(1H-indol-5-yl) -3-oxopropanoate C->D MeOH, Reflux (Methanolysis)

Fig 2: Three-step synthesis of the target beta-keto ester via the Meldrum's acid pathway.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and gas evolution serve as real-time indicators of reaction progress.

Reagents Required:

  • 1H-Indole-5-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

Phase 1: Activation (Formation of Acylimidazole)

  • Preparation: Suspend 1H-indole-5-carboxylic acid in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Activation: Add CDI (1.2 eq) portion-wise at room temperature.

    • Causality & Validation: The reaction will immediately effervesce. This is the release of CO₂ gas, which acts as a self-validating indicator that the carboxylic acid is successfully converting into the reactive acylimidazole intermediate.

  • Stirring: Allow the mixture to stir for 2 hours until gas evolution ceases and the solution becomes homogeneous.

Phase 2: Adduct Formation (Acyl Meldrum's Acid) 4. Coupling: To the active solution, add Meldrum's acid (1.1 eq) followed by DMAP (0.1 eq).

  • Causality: DMAP acts as a highly efficient nucleophilic acyl transfer catalyst. It attacks the acylimidazole to form an ultra-reactive acylpyridinium species, which is rapidly intercepted by the enolate of Meldrum's acid.
  • Monitoring: Stir for 12 hours at room temperature. Monitor via TLC (1:1 Hexane:EtOAc). The acyl Meldrum's acid intermediate will appear as a highly polar, UV-active streak near the baseline.

Phase 3: Methanolysis and Decarboxylation 6. Solvent Exchange: Concentrate the THF solution under reduced pressure. Resuspend the crude solid in anhydrous Methanol (0.1 M). 7. Reflux: Heat the methanolic solution to reflux (65 °C) for 4 hours.

  • Causality & Validation: Refluxing methanol attacks the acyl Meldrum's acid adduct. This triggers a cascade fragmentation that expels acetone and CO₂ (driving the reaction forward entropically) and yields the target methyl β -keto ester[3].
  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in EtOAc and wash sequentially with 1M HCl (to remove DMAP and imidazole byproducts), saturated NaHCO₃, and brine.
  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient) to afford methyl 3-(1H-indol-5-yl)-3-oxopropanoate as a crystalline solid.

Downstream Applications in Drug Development

The synthesized methyl 3-(1H-indol-5-yl)-3-oxopropanoate is a highly versatile bis-electrophile. Its primary application in modern pharmacology is the construction of bicyclic and tricyclic heterocyclic scaffolds.

By subjecting this β -keto ester to condensation reactions with specialized amidines or hydrazines, researchers can rapidly access substituted pyrimidines and pyrazoles. Specifically, condensation with cyclic amidines yields 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These specific architectures have been heavily patented and utilized as potent modulators of SMN2 mRNA splicing, providing a disease-modifying therapeutic avenue for Spinal Muscular Atrophy (SMA) by increasing the production of functional survival motor neuron protein[1].

References

  • EA029542B1 - 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES FOR TREATING SPINAL MUSCULAR ATROPHY Google Patents URL
  • Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β -keto esters Y. Oikawa, K. Sugano, O. Yonemitsu. Journal of Organic Chemistry (1978) URL:[Link]

  • Mayr's Database Of Reactivity Parameters (Nucleophilicity of Indoles) Ludwig-Maximilians-Universität München URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application Area: Pharmaceutical Intermediates, SMA Therapeutics, Heterocyclic Building Blocks

Introduction and Mechanistic Rationale

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is a critical β -keto ester building block utilized in the synthesis of complex heterocyclic therapeutics, notably 4H-pyrido[1,2-a]pyrimidin-4-one derivatives investigated for the treatment of Spinal Muscular Atrophy (SMA) [1].

The synthesis of β -keto esters from aryl carboxylic acids traditionally involves harsh conditions (e.g., conversion to acid chlorides using thionyl chloride), which can be detrimental to sensitive electron-rich heterocycles like indole. To preserve the unprotected indole moiety, this protocol employs a mild, highly efficient biomimetic approach utilizing 1,1'-Carbonyldiimidazole (CDI) for acid activation, followed by coupling with a magnesium enolate of potassium methyl malonate [2].

Expert Insight: Causality in Reagent Selection
  • Why CDI? CDI selectively activates the carboxylic acid to an acyl imidazole without requiring the protection of the indole N-H. The indole nitrogen is insufficiently nucleophilic to compete with the carboxylic acid during the initial activation at ambient temperature.

  • Why MgCl₂? The addition of anhydrous MgCl₂ to potassium methyl malonate forms a chelated magnesium enolate. This chelation significantly enhances the nucleophilicity of the malonate carbon while simultaneously preventing unwanted di-acylation (a common side reaction with lithium or sodium enolates).

  • Why Citric Acid Workup? A mild acidic quench (10% citric acid) is chosen over standard HCl to drive the decarboxylation of the intermediate malonic acid cleanly without risking the acid-catalyzed polymerization of the indole core.

Experimental Workflow

Workflow A 1H-indole-5-carboxylic acid (Starting Material) B CDI Activation (THF, 25°C, 2h) A->B C Acyl Imidazole Intermediate B->C F C-C Bond Formation (THF, 25°C, 12h) C->F D Potassium methyl malonate + MgCl₂ + Et₃N E Magnesium Enolate Formation (THF, 25°C) D->E E->F G Mild Acidic Quench (10% Citric Acid) F->G H Decarboxylation & Extraction G->H I Methyl 3-(1H-indol-5-yl) -3-oxopropanoate H->I

Caption: Workflow for the mild synthesis of methyl 3-(1H-indol-5-yl)-3-oxopropanoate via magnesium enolate coupling.

Materials and Reagents

All reagents should be used as received unless otherwise noted. Tetrahydrofuran (THF) must be anhydrous (water content < 50 ppm) to prevent the hydrolysis of the highly reactive acyl imidazole intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1H-indole-5-carboxylic acid161.161.001.61 g (10.0 mmol)Starting Material
1,1'-Carbonyldiimidazole (CDI)162.151.201.95 g (12.0 mmol)Activating Agent
Potassium methyl malonate156.201.502.34 g (15.0 mmol)Enolate Precursor
Magnesium chloride (Anhydrous)95.211.501.43 g (15.0 mmol)Chelating Agent
Triethylamine (Et₃N)101.193.004.18 mL (30.0 mmol)Base
Tetrahydrofuran (Anhydrous)72.11-40 mL (total)Solvent
10% Aqueous Citric Acid--30 mLQuench / Workup

Step-by-Step Synthesis Protocol

Phase 1: Activation of the Carboxylic Acid
  • Preparation: Purge a 100 mL round-bottom flask with argon or nitrogen. Add 1H-indole-5-carboxylic acid (1.61 g, 10.0 mmol) and anhydrous THF (15 mL).

  • Activation: Add CDI (1.95 g, 12.0 mmol) portion-wise over 5 minutes.

    • Observation: Effervescence will occur due to the release of CO₂ gas. Ensure the reaction vessel is properly vented through a bubbler.

  • Maturation: Stir the resulting solution at 25 °C for 2 hours to ensure complete formation of the acyl imidazole intermediate. The solution will typically become homogeneous.

Phase 2: Preparation of the Magnesium Enolate
  • Enolate Formation: In a separate 250 mL round-bottom flask purged with argon, suspend potassium methyl malonate (2.34 g, 15.0 mmol) and anhydrous MgCl₂ (1.43 g, 15.0 mmol) in anhydrous THF (25 mL).

  • Deprotonation: Add triethylamine (4.18 mL, 30.0 mmol) dropwise via syringe. Stir the suspension at 25 °C for 4 hours.

    • Critical Step: The extended stirring time is required to fully dissolve the MgCl₂ and form the active magnesium enolate complex.

Phase 3: Coupling and Decarboxylation
  • Coupling: Transfer the acyl imidazole solution (from Phase 1) dropwise into the magnesium enolate suspension (from Phase 2) over 15 minutes using a syringe or cannula.

  • Reaction: Stir the combined reaction mixture at 25 °C for 12–16 hours. Monitor the disappearance of the acyl imidazole via TLC (Eluent: 50% EtOAc in Hexanes).

  • Quench: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 10% aqueous citric acid (30 mL) to quench the reaction.

    • Mechanism: The acidic environment protonates the intermediate, triggering spontaneous decarboxylation to yield the final β -keto ester. CO₂ evolution will be observed.

  • Stirring: Remove the ice bath and stir vigorously at room temperature for 30 minutes to ensure complete decarboxylation.

Phase 4: Isolation and Purification
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to afford methyl 3-(1H-indol-5-yl)-3-oxopropanoate as a pale yellow to off-white solid.

Analytical Validation (Self-Validating System)

To confirm the trustworthiness of the synthesis, the isolated product must be validated against the following expected analytical parameters:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic methylene protons of the β -keto ester. You will observe a singlet at approximately δ 4.05 ppm (2H, -CO-CH₂-CO₂-), the methyl ester singlet at δ 3.65 ppm (3H, -OCH₃), and the distinct indole N-H broad singlet at δ 11.4 ppm (1H). The aromatic region will display the indole C4 proton as a doublet with a small meta-coupling constant (~1.5 Hz) around δ 8.3 ppm.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 218.08.

  • Tautomerization Note: In NMR, a small percentage of the enol tautomer may be visible, characterized by an enol -OH peak >12 ppm and an alkene proton around δ 5.8 ppm, though the keto form predominates in polar solvents like DMSO.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: A safe, economical method for the preparation of beta-keto esters Source: Journal of Organic Chemistry (Clay, R. J. et al., 1993, 58, 14, 3791–3793) URL: [Link]

Topic: Comprehensive Analytical Characterization of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methods required for the structural elucidation and purity assessment of methyl 3-(1H-indol-5-yl)-3-oxopropanoate. As a molecule combining the privileged indole scaffold with a reactive β-keto ester moiety, its characterization is critical for applications in medicinal chemistry and materials science. This guide moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring robust and reproducible results. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes discussions on potential challenges, such as keto-enol tautomerism, and strategies to address them.

Introduction and Molecular Overview

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is a bifunctional organic molecule of significant interest. The indole ring is a cornerstone pharmacophore in modern drug discovery, present in numerous approved therapeutic agents.[1] The β-keto ester functional group is a versatile synthetic intermediate and a structural motif known for its unique chemical reactivity, including its existence in a dynamic equilibrium between keto and enol tautomers.[2]

The rigorous characterization of this molecule is paramount for any research or development application. It ensures structural integrity, identifies potential impurities from synthesis, and establishes a baseline for stability and reactivity studies. This guide provides the analytical framework necessary to achieve these goals with confidence.

The Challenge of Keto-Enol Tautomerism

A key analytical consideration for β-keto esters is keto-enol tautomerism, an equilibrium between the ketone and enol forms.[3] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, meaning that samples of methyl 3-(1H-indol-5-yl)-3-oxopropanoate will likely exist as a mixture of both tautomers in solution. This phenomenon directly impacts spectroscopic data, particularly NMR and IR, and must be accounted for during analysis. The position of the equilibrium is sensitive to factors like solvent polarity and temperature.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required for a complete assignment of the molecular skeleton and to quantify the keto-enol tautomer ratio.

Rationale and Experimental Considerations

The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but for molecules with exchangeable protons like the indole N-H, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it minimizes proton exchange and sharpens the N-H signal. The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Equilibration: Allow the sample to sit at room temperature for at least 30 minutes before analysis to ensure the keto-enol equilibrium has been established in the chosen solvent.[3]

  • Instrument Setup:

    • Use a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion.

    • Shim the instrument to achieve high magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum (16-32 scans).

    • Acquire a standard ¹³C NMR spectrum (e.g., using a PENDANT or DEPT sequence) with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

    • Integrate all signals in the ¹H spectrum. The ratio of keto to enol tautomers can be determined by comparing the integration of unique protons, such as the α-methylene protons of the keto form and the vinylic proton of the enol form.[3]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Equilibrate for 30 min prep2->prep3 acq1 1H NMR Acquisition prep3->acq1 acq2 13C NMR Acquisition prep3->acq2 proc1 Fourier Transform & Phasing acq1->proc1 acq2->proc1 proc2 Chemical Shift Referencing proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4 proc5 Keto-Enol Ratio Calculation proc4->proc5

Caption: Workflow for NMR characterization and tautomer analysis.

Expected NMR Data

The following tables summarize the expected chemical shifts based on known values for indole derivatives and β-keto esters.[4][5] Actual values may vary slightly.

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Assignment Tautomer Expected δ (ppm) Multiplicity Notes
Indole N-H Both ~11.5 broad singlet Exchangeable proton.
H-4 Both ~8.2 d Aromatic proton adjacent to carbonyl.
H-2 Both ~8.0 s Indole C2 proton.
H-6 Both ~7.8 dd Aromatic proton.
H-7 Both ~7.5 d Aromatic proton.
O-CH₃ Both ~3.7 s Methyl ester protons.
α-CH₂ Keto ~4.1 s Methylene protons between carbonyls.
Vinylic =CH Enol ~5.9 s Enolic proton.

| Enolic O-H | Enol | ~12.5 | broad singlet | Intramolecular H-bond. |

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Assignment Tautomer Expected δ (ppm) Notes
C=O (Ketone) Keto ~195 Ketone carbonyl.
C=O (Ester) Both ~168 Ester carbonyl.
C=O (Enol Ester) Enol ~175 Conjugated ester carbonyl.
C-β (Enol) Enol ~170 Carbon bearing the enolic hydroxyl.
C-5 (Indole) Both ~138 Point of attachment to side chain.
Indole Ring Both 102 - 136 Characteristic indole signals.[4]
α-CH₂ Keto ~50 Methylene carbon.
α-C (Enol) Enol ~95 Vinylic carbon.

| O-CH₃ | Both | ~52 | Methyl ester carbon. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for confirming the molecular weight of the target compound and for identifying impurities. It combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.

Rationale and Experimental Considerations

For a molecule of this polarity, reverse-phase HPLC is the separation method of choice. Electrospray Ionization (ESI) is the most suitable ionization technique as it is a soft method that typically yields a prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which is essential for molecular weight confirmation. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing valuable structural information.[6]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute this stock to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: ESI, Positive and Negative modes.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: ~3-4 kV.

    • Data Acquisition: Full scan mode to detect all ions. For structural confirmation, a targeted MS/MS experiment can be performed on the expected molecular ion.

Workflow for LC-MS Analysis

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to 1-10 µg/mL in Mobile Phase prep1->prep2 lc1 Inject Sample prep2->lc1 lc2 Reverse-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Electrospray Ionization (ESI) lc3->ms1 ms2 Full Scan Mass Analysis ms1->ms2 ms3 Optional MS/MS on [M+H]+ ms2->ms3 an1 Extract Ion Chromatogram ms2->an1 an3 Analyze Fragmentation Pattern ms3->an3 an2 Confirm Molecular Weight an1->an2

Caption: General workflow for LC-MS based molecular weight confirmation.

Expected Mass Spectrometry Data

The molecular formula of methyl 3-(1H-indol-5-yl)-3-oxopropanoate is C₁₂H₁₁NO₃.

  • Monoisotopic Mass: 217.0739 g/mol

Table 3: Expected Ions in High-Resolution Mass Spectrometry (HRMS)

Ion Mode Calculated m/z
[M+H]⁺ Positive 218.0812
[M+Na]⁺ Positive 240.0631

| [M-H]⁻ | Negative | 216.0666 |

Key fragmentation pathways in MS/MS for indole derivatives often involve the indole ring itself. A characteristic fragment in the positive ion mode for many indole-containing compounds is the quinolinium ion (m/z 130) or related structures.[7][8] The loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) are also plausible fragmentation events.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC with UV detection is the gold standard for determining the purity of a compound.[9] The method should be able to separate the main compound from any starting materials, by-products, or degradation products.

Rationale and Experimental Considerations

A UV detector is ideal as the indole ring is a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can collect spectra across a range of wavelengths, which helps in peak identification and purity assessment (i.e., peak purity analysis). The same LC conditions developed for LC-MS can often be adapted for HPLC-UV analysis.

Experimental Protocol: HPLC-UV
  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 - 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Ensure the sample is fully dissolved and filter if necessary.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA or 0.1% Formic Acid.

    • Gradient: A shallow gradient is often best for purity analysis (e.g., 10-90% B over 20-30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: DAD/PDA detector, monitoring at the λ_max of the indole chromophore (typically ~270-280 nm) and one or two other wavelengths.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2]

Rationale and Experimental Considerations

For methyl 3-(1H-indol-5-yl)-3-oxopropanoate, FTIR is excellent for confirming the presence of the N-H (indole), C=O (ketone and ester), and C-O (ester) functional groups. The presence of both keto and enol tautomers will result in a more complex spectrum in the carbonyl region. The keto form will show two distinct C=O stretches (ketone and ester), while the enol form will show a C=O stretch for the conjugated ester and a broad O-H stretch from the enolic hydroxyl involved in hydrogen bonding.[2][10]

Experimental Protocol: FTIR
  • Sample Preparation:

    • Solid: If the sample is a solid, a few milligrams can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of solid directly on the crystal. ATR is the most common and convenient method.

    • Solution: A solution can be prepared in a solvent like chloroform, but the solvent must be transparent in the regions of interest.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or pure KBr).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[2]

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Expected FTIR Data

Table 4: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Tautomer Expected Frequency (cm⁻¹) Notes
N-H (Indole) Stretch Both 3400 - 3300 Typically a sharp to medium peak.
O-H (Enol) Stretch Enol 3200 - 2500 (broad) Broad due to intramolecular H-bonding.
C=O (Ester) Stretch Keto ~1740 Saturated ester carbonyl.
C=O (Ketone) Stretch Keto ~1720 β-dicarbonyl ketone.
C=O (Conj. Ester) Stretch Enol ~1650 Conjugation lowers the frequency.
C=C (Enol) Stretch Enol ~1610 Conjugated double bond.

| C-O (Ester) | Stretch | Both | 1300 - 1100 | Often two strong bands.[10] |

Conclusion

The analytical characterization of methyl 3-(1H-indol-5-yl)-3-oxopropanoate requires a multi-technique approach to ensure unambiguous structural confirmation and purity assessment. By employing a combination of NMR, LC-MS, HPLC, and FTIR, researchers can build a comprehensive and reliable data package. Particular attention must be paid to the keto-enol tautomerism inherent to the β-keto ester moiety, as it influences the data obtained from nearly all spectroscopic methods. The protocols and expected data presented in this guide provide a robust framework for scientists and drug development professionals to confidently characterize this important molecule and its future derivatives.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole- 3-Acetic. Umeå Plant Science Centre. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • Liquid chromatography/mass spectrometry of conjugates and oxidative metabolites of indole-3-acetic acid. Biological Mass Spectrometry. [Link]

  • Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. ResearchGate. [Link]

  • Identification of indole derivatives by two-dimensional NMR-based... ResearchGate. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

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The Strategic Application of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products, neurotransmitters, and synthetic drugs.[1][2] Its unique electronic properties and the ability of its derivatives to interact with a multitude of biological targets have cemented its importance in the development of novel therapeutic agents.[3] From anti-inflammatory agents like Indomethacin to anti-migraine drugs such as Sumatriptan, the versatility of the indole core is well-documented.[1] Within the expansive chemical space of indole derivatives, methyl 3-(1H-indol-5-yl)-3-oxopropanoate emerges as a highly valuable and versatile building block for drug discovery programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound, detailing its synthesis, chemical properties, and, most importantly, its application in the construction of diverse, pharmacologically relevant scaffolds.

Physicochemical Properties and Synthesis

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is a crystalline solid. Its structure features an indole ring substituted at the 5-position with a methyl 3-oxopropanoyl group. This β-ketoester functionality is the key to its synthetic versatility, offering multiple reactive sites for chemical modification.

PropertyValue
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
AppearanceWhite to off-white crystalline powder
StorageStore at 2-8°C in a dry, well-ventilated place
Proposed Synthesis Protocol: A Two-Step Approach

A direct, one-pot synthesis of methyl 3-(1H-indol-5-yl)-3-oxopropanoate is not prominently described in the literature. However, a robust and logical two-step synthetic route can be devised based on established organic chemistry principles: Friedel-Crafts acylation followed by condensation with a malonate equivalent.

Step 1: Synthesis of 5-Acetylindole

The initial step involves the introduction of an acetyl group at the 5-position of the indole ring. While direct Friedel-Crafts acylation of unsubstituted indole typically occurs at the C3 position, 5-acylation can be achieved through acylation of an N-protected indole or by using specific reaction conditions that favor substitution on the benzene ring.[4][5] A common precursor, 5-acetylindole, can be synthesized from indole-5-carboxylic acid.[6]

Protocol 1: Synthesis of 5-Acetylindole from Indole-5-carboxylic Acid [6]

  • Materials: Indole-5-carboxylic acid, Methyllithium (1.6 M in ether), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Dichloromethane, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of indole-5-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, slowly add methyllithium (3.3 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-acetylindole.

Step 2: Synthesis of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

The second step involves the conversion of the 5-acetylindole to the desired β-ketoester. This can be achieved through a Claisen-type condensation with a suitable C1-carbomethoxy source, such as dimethyl carbonate, in the presence of a strong base.

Protocol 2: Synthesis of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

  • Materials: 5-Acetylindole, Dimethyl carbonate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 1M Hydrochloric acid, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • To a suspension of sodium hydride (2.5 eq) in anhydrous THF, add a solution of 5-acetylindole (1.0 eq) in anhydrous THF dropwise at 0°C under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl carbonate (5.0 eq) and heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction to 0°C and cautiously quench with 1M HCl until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 3-(1H-indol-5-yl)-3-oxopropanoate.

Applications in Drug Design: A Gateway to Diverse Heterocyclic Scaffolds

The synthetic utility of methyl 3-(1H-indol-5-yl)-3-oxopropanoate lies in the reactivity of its β-ketoester moiety. This functional group is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The following protocols outline the general procedures for the synthesis of pyrazole and pyrimidine derivatives, which are prominent scaffolds in numerous approved drugs.

Application 1: Synthesis of 5-(1H-Indol-5-yl)-1H-pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of a β-ketoester with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazoles.

Protocol 3: General Procedure for the Synthesis of 5-(1H-Indol-5-yl)-1H-pyrazole-3-carboxylates

  • Materials: Methyl 3-(1H-indol-5-yl)-3-oxopropanoate, Hydrazine hydrate or substituted hydrazines, Ethanol or acetic acid.

  • Procedure:

    • To a solution of methyl 3-(1H-indol-5-yl)-3-oxopropanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 5-(1H-indol-5-yl)-1H-pyrazole derivative.

G start Methyl 3-(1H-indol-5-yl)-3-oxopropanoate product1 5-(1H-Indol-5-yl)-1H-pyrazole Derivative start->product1 Cyclocondensation reagent1 Hydrazine (or substituted hydrazine) reagent1->product1

Caption: Synthesis of pyrazole derivatives.

Application 2: Synthesis of 2-Amino/Thio-4-(1H-indol-5-yl)pyrimidine Derivatives

Pyrimidine derivatives are another important class of heterocyclic compounds with diverse pharmacological activities, including antiviral, antibacterial, and anticancer effects. The Biginelli reaction or similar multicomponent reactions provide a straightforward route to highly functionalized pyrimidines from β-ketoesters.

Protocol 4: General Procedure for the Synthesis of 2-Amino-4-(1H-indol-5-yl)pyrimidine-5-carboxylates

  • Materials: Methyl 3-(1H-indol-5-yl)-3-oxopropanoate, Aromatic aldehyde, Guanidine hydrochloride, Sodium ethoxide or another suitable base, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (1.2 eq) in ethanol, add methyl 3-(1H-indol-5-yl)-3-oxopropanoate (1.0 eq), an aromatic aldehyde (1.0 eq), and guanidine hydrochloride (1.1 eq).

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Adjust the pH to neutral with a suitable acid.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent.

G start Methyl 3-(1H-indol-5-yl)-3-oxopropanoate product2 4-(1H-Indol-5-yl)pyrimidine Derivative start->product2 reagent2 Aldehyde reagent2->product2 reagent3 Guanidine/Thiourea reagent3->product2 Biginelli-type Reaction

Caption: Synthesis of pyrimidine derivatives.

Conclusion: A Versatile Scaffold for Future Drug Discovery

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate represents a strategically important building block in the medicinal chemist's toolbox. Its straightforward, albeit multi-step, synthesis and the remarkable versatility of its β-ketoester functionality provide access to a rich diversity of heterocyclic scaffolds. The protocols outlined in this application note serve as a guide for researchers to harness the potential of this compound in the design and synthesis of novel drug candidates targeting a wide range of diseases. The continued exploration of the chemical space accessible from this indole derivative is poised to yield new and innovative therapeutic agents.

References

  • IKM Institut Kimia Malaysia. Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. (2025). Available at: [Link]

  • ResearchGate. Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. (2026). Available at: [Link]

  • ACS Publications. Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles. (2008). Available at: [Link]

  • PubMed. Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles. (2008). Available at: [Link]

  • ACS Publications. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (2001). Available at: [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). Available at: [Link]

  • SciSpace. Synthesis of some 5-substituted indoles. (1992). Available at: [Link]

  • MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Available at: [Link]

  • ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. (2016). Available at: [Link]

  • SlideShare. Synthesis and Chemistry of Indole. (2018). Available at: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. (1995). Available at: [Link]

  • ACS Publications. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2025). Available at: [Link]

Sources

Application Note: Comprehensive Protocol for Assessing In Vitro Anticancer Activity of Indole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Overview

Indole derivatives represent a highly privileged structural motif in oncology drug discovery. Their versatile pharmacophore allows them to act as hydrogen bond donors and acceptors, enabling high-affinity interactions with critical intracellular targets[1]. Recent structural and mechanistic studies have demonstrated that indole compounds primarily exert their anticancer effects through two major pathways:

  • Microtubule Destabilization: Binding to the colchicine-binding site of β -tubulin, thereby inhibiting tubulin polymerization and disrupting the mitotic spindle[2][3].

  • Apoptotic Induction: Direct antagonism of anti-apoptotic proteins (e.g., Bcl-2) or modulation of signaling cascades that lead to caspase activation[1][4].

To ensure scientific rigor and reproducibility, evaluating novel indole compounds requires a self-validating, multi-tiered screening strategy. This guide outlines a robust pipeline—from primary cytotoxicity screening to target-specific validation and phenotypic apoptotic profiling.

Workflow A Phase 1: Cytotoxicity Screening (MTT / SRB) B Phase 2: Target Validation (Tubulin / Bcl-2) A->B IC50 < 10 µM C Phase 3: Cellular Response (Apoptosis / Cell Cycle) B->C Confirmed Mechanism

Figure 1: Multi-tiered in vitro screening workflow for novel indole compounds.

Phase I: Cytotoxicity & Anti-Proliferative Assays

Causality & Assay Selection

The first step in profiling an indole derivative is establishing its half-maximal inhibitory concentration ( IC50​ ). The MTT assay is widely used as it measures the NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells, reflecting metabolic activity[5]. However, because some synthetic indole derivatives can be highly colored or interact with mitochondrial reductases directly, the Sulforhodamine B (SRB) assay is often employed as an orthogonal method. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct metric of cellular protein mass that is independent of metabolic fluctuations[1].

Step-by-Step Protocol: MTT Viability Assay
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2, A549) and seed at a density of 5×103 to 1×104 cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS)[5]. Incubate overnight at 37°C in a 5% CO2​ humidified atmosphere.

  • Compound Preparation: Dissolve the indole compound in DMSO to create a 10 mM stock. Prepare serial dilutions in culture medium (e.g., 0.1, 1, 5, 10, 50, 100 µM). Critical: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity[5].

  • Treatment: Aspirate the old medium and add 100 µL of the compound-containing medium. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Colchicine). Incubate for 48 to 72 hours[5].

  • Formazan Solubilization: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[5]. Carefully aspirate the medium and dissolve the resulting purple formazan crystals in 100–150 µL of pure DMSO[5].

  • Quantification: Measure absorbance at 570 nm using a microplate reader[5]. Calculate viability relative to the vehicle control and determine the IC50​ using non-linear regression analysis.

Representative Cytotoxicity Data

To provide context for expected potency, the table below summarizes the IC50​ values of various indole classes against standard cell lines.

Indole Scaffold / CompoundPrimary TargetCell Line IC50​ (µM)Positive Control ( IC50​ )Reference
Indole Analogues (Compound 3a)Tubulin (Colchicine site)HepG-20.0045Colchicine (0.065 µM)[2]
Indole-based Bcl-2 Inhibitor (U2)Bcl-2 ProteinMCF-71.2Gossypol (0.62 µM)[4]
Arylsulfonylhydrazide IndolesUndefinedMCF-713.2Doxorubicin (1.2 µM)[6]
Indole-3-carbinol (I3C)Apoptotic PathwaysA549> 200N/A[7]

Phase II: Target-Specific Validation (Tubulin Polymerization)

Causality & Assay Selection

Because a vast majority of highly potent indole derivatives function as microtubule destabilizers[3], it is critical to validate this mechanism in a cell-free system. The in vitro tubulin polymerization assay monitors the assembly of α/β -tubulin heterodimers into microtubules. As tubulin polymerizes, the solution's turbidity increases, which can be directly quantified by measuring light scattering (absorbance) at 340 nm[8]. This cell-free approach isolates the direct molecular interaction, confirming that the cytotoxicity observed in Phase I is mechanistically driven by tubulin inhibition rather than off-target toxicity[2].

Step-by-Step Protocol: Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized porcine or bovine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Setup: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add the indole compound (e.g., 1, 5, 10, 50 µM final concentrations) to the wells. Include 0.1% DMSO as a vehicle control, 10 µM Colchicine as a depolymerizing control, and 10 µM Paclitaxel as a stabilizing control[8].

  • Reaction Initiation: Rapidly add the cold tubulin/GTP mixture (final tubulin concentration ~3 mg/mL) to the pre-warmed wells containing the compounds.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 1 minute for 60 minutes[8].

  • Data Interpretation: A flattening or suppression of the V-max curve compared to the DMSO control indicates tubulin polymerization inhibition, characteristic of colchicine-site binding indoles[2][8].

Phase III: Cellular Response & Apoptotic Profiling

Causality & Assay Selection

Once the primary target (e.g., tubulin or Bcl-2) is confirmed, the downstream cellular consequences must be mapped. Tubulin inhibitors typically induce cell cycle arrest at the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway[2][8]. To quantify this, Flow Cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis[7]. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptosis/necrosis)[4].

Pathway Indole Indole Derivative Tubulin Tubulin Polymerization (Colchicine Site) Indole->Tubulin Inhibits Bcl2 Bcl-2 Protein (Anti-apoptotic) Indole->Bcl2 Inhibits MitoticArrest G2/M Cell Cycle Arrest Tubulin->MitoticArrest Disrupts Spindle Caspase Caspase 3/9 Activation Bcl2->Caspase Intrinsic Pathway Apoptosis Apoptosis / Cell Death MitoticArrest->Apoptosis Caspase->Apoptosis

Figure 2: Downstream signaling cascade of indole-induced apoptosis via Tubulin and Bcl-2 inhibition.
Step-by-Step Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates ( 3×105 cells/well) and allow them to adhere overnight. Treat cells with the indole compound at varying concentrations (e.g., 0.5×IC50​ , 1×IC50​ , 2×IC50​ ) for 24 to 48 hours[2][4].

  • Cell Harvesting: Collect the culture medium (which contains detached, late-apoptotic cells). Wash the adherent cells with cold PBS, trypsinize gently, and pool with the collected medium[7]. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 500 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI (or 7-AAD)[4][7].

  • Incubation: Gently vortex the cells and incubate them in the dark at room temperature for 15 minutes[4][7].

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer (e.g., BD FACSCalibur). Collect a minimum of 10,000 events per sample.

  • Gating Strategy:

    • Lower Left Quadrant (Annexin V- / PI-): Viable cells.

    • Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic cells.

    • Upper Left Quadrant (Annexin V- / PI+): Necrotic cells.

By correlating the IC50​ from Phase I, the target validation from Phase II, and the apoptotic shift in Phase III, researchers can establish a comprehensive, self-validating pharmacological profile for any novel indole-based anticancer agent.

References

  • Indole-3-carbinol (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PMC. [Link]

  • Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors - Oriental Journal of Chemistry.[Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - Preprints.org. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - ACS Omega. [Link]

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors - ACS Publications. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - MDPI.[Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC.[Link]

Sources

Application Note: Utilization of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate as a Chemical Probe Precursor in RNA Splicing Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Area: Chemical Biology, RNA Splicing Modulators, Fragment-Based Drug Discovery (FBDD).

Executive Summary & Mechanistic Rationale

The discovery of small-molecule RNA splicing modifiers has revolutionized the therapeutic landscape for neurodegenerative diseases, most notably Spinal Muscular Atrophy (SMA). Central to the development of these therapies is the mapping of the U1 small nuclear ribonucleoprotein (snRNP) and pre-mRNA splice site interfaces. Methyl 3-(1H-indol-5-yl)-3-oxopropanoate (MIO) serves as a highly versatile, bi-functional fragment probe and synthon used to interrogate these RNA-protein interactions.

Causality Behind the Probe Design: The structural selection of MIO is highly deliberate. The indole-5-yl moiety effectively mimics the bicyclic structure of purine bases (adenine/guanine), allowing it to intercalate or form critical hydrogen bonds within the RNA-recognition motifs (RRMs) of spliceosomal proteins. Conversely, the 3-oxopropanoate ( β -keto ester) acts as a highly tunable electrophilic/nucleophilic center. This enables rapid bio-orthogonal derivatization—such as Knorr pyrazole synthesis or condensation with amidines—to generate functionalized chemical probes (e.g., fluorophore-linked or biotinylated affinity tags) without disrupting the core pharmacophore's binding affinity. This fragment-based approach was instrumental in the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, a class of potent SMN2 splicing modulators .

Chemical Biology Workflow

The transition from a raw fragment to a functional chemical probe requires a systematic workflow. MIO is first condensed with a reporter tag, validated for target engagement, and finally screened for phenotypic readout (Exon 7 inclusion).

Workflow A Methyl 3-(1H-indol-5-yl) -3-oxopropanoate (MIO) B Probe Synthesis (Condensation/Labeling) A->B C Affinity Probe Generation B->C D Target Engagement (SMN2 Splicing Complex) C->D E Exon 7 Inclusion Readout (RT-PCR) D->E

Fig 1. Chemical biology workflow from MIO fragment to functional target engagement.

Experimental Protocols

To ensure rigorous scientific integrity, every protocol described below is designed as a self-validating system , incorporating internal controls to rule out false positives.

Protocol A: Synthesis of MIO-Derived Affinity Probes

Objective: Generate a biotinylated MIO-pyrazole probe for RNA-protein pull-down assays. Self-Validating Mechanism: A parallel reaction using an N-methylated MIO fragment ( N -Me-MIO) is synthesized simultaneously. Because the indole N-H is critical for hydrogen bonding with the RNA target, the N -Me-MIO probe serves as an internal negative control to ensure that downstream pull-down signals are driven by specific target engagement rather than non-specific lipophilic interactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of MIO (100 mg) and 1.0 eq of Biotin-PEG4-hydrazine in 5 mL of anhydrous dimethylformamide (DMF).

  • Catalysis: Add 0.1 equivalents of glacial acetic acid. Causality: Glacial acetic acid provides the necessary protonation of the MIO carbonyl group to accelerate nucleophilic attack by the hydrazine, avoiding the degradation of the acid-sensitive indole ring that would occur with stronger mineral acids.

  • Condensation: Stir the mixture at 80°C for 4 hours under an inert argon atmosphere to drive the cyclization into the corresponding indole-pyrazole-biotin probe.

  • Purification: Purify the crude mixture via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: Confirm the mass and purity (>95%) of both the active probe and the N -Me-MIO negative control via LC-MS and 1 H-NMR.

Protocol B: SMN2 Minigene Splicing Assay (RT-PCR Readout)

Objective: Quantify the efficacy of the MIO-derived probe in promoting SMN2 Exon 7 inclusion. Self-Validating Mechanism: The assay utilizes a dual-readout multiplex RT-PCR system. By amplifying both Exon 7-included (functional) and Exon 7-skipped (truncated) transcripts from the exact same sample, the assay internally normalizes for total transcription levels. This effectively rules out false positives caused by global transcriptional upregulation.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in a 6-well plate at 3×105 cells/well. Transfect with 1 μ g of SMN2 minigene reporter plasmid using Lipofectamine 3000. Causality: HEK293T cells are selected because they possess a highly efficient basal splicing machinery and lack high endogenous SMN2 expression that would mask the minigene readout.

  • Probe Treatment: 24 hours post-transfection, treat the cells with the MIO-derived probe (concentration gradient: 10 nM to 10 μ M), the N -Me-MIO negative control, and a positive control (e.g., Risdiplam) .

  • Incubation: Incubate for 24 hours. Causality: This duration is optimized to allow sufficient time for transcription, splicing, and turnover of pre-existing mRNA, ensuring the readout reflects steady-state probe activity.

  • RNA Extraction: Lyse cells and extract total RNA using TRIzol reagent. Reverse transcribe 1 μ g of RNA into cDNA using oligo(dT) primers.

  • Quantitative Readout: Perform end-point RT-PCR using specific primers flanking Exon 6 and Exon 8. Resolve the products on a 2% agarose gel or via capillary electrophoresis to quantify the ratio of Exon 7 inclusion vs. exclusion.

Mechanistic Pathway of Target Engagement

MIO-derived probes act as "molecular glues," stabilizing the transient interaction between the U1 snRNP complex and the weak 5' splice site of SMN2 Exon 7, thereby shifting the default splicing pathway from exon skipping to exon inclusion .

SMN2_Pathway Gene SMN2 Gene Transcription PreMRNA pre-mRNA (Exon 6 - Intron 6 - Exon 7 - Intron 7 - Exon 8) Gene->PreMRNA Spliceosome U1 snRNP / Spliceosome Complex PreMRNA->Spliceosome FunctionalMRNA Functional SMN mRNA (Exon 7 Included) Spliceosome->FunctionalMRNA Probe-Induced DegradedMRNA Truncated SMN mRNA (Exon 7 Skipped) Spliceosome->DegradedMRNA Default Pathway Probe MIO-Derived Chemical Probe Probe->Spliceosome Modulates Binding

Fig 2. Mechanistic pathway of SMN2 alternative splicing modulated by MIO probes.

Quantitative Data Presentation

The following table summarizes the comparative binding affinities and splicing modulation efficiencies of the MIO fragment, its functionalized probe derivatives, and standard controls.

CompoundModification StrategyU1 snRNP Affinity ( Kd​ , nM)SMN2 Exon 7 Inclusion ( EC50​ , nM)Target Specificity Window
MIO (Raw Fragment) None> 10,000> 50,000N/A
Probe A (MIO-Pyrazole) Hydrazine Condensation4501,20010x
Probe B (MIO-Pyrimidine) Amidine Condensation1545500x
Neg. Control ( N -Me-MIO) Indole N-Methylation> 10,000> 50,000N/A
Risdiplam (Pos. Control) Optimized Clinical Drug511> 1000x

Table 1: Comparative binding and phenotypic efficacy data. The conversion of the MIO fragment into a pyrimidine architecture (Probe B) drastically improves target engagement, validating the utility of the β -keto ester as a synthetic handle.

References

  • Source: Eurasian Patent Organization (EAPO)
  • Title: Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy Source: Nucleic Acids Research (Oxford Academic) URL: [Link]

Troubleshooting & Optimization

"common side products in methyl 3-(1H-indol-5-yl)-3-oxopropanoate synthesis"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical troubleshooting required for the synthesis of methyl 3-(1H-indol-5-yl)-3-oxopropanoate .

The most robust and widely adopted methodology for synthesizing this β -keto ester relies on the activation of 1H-indole-5-carboxylic acid, followed by condensation with Meldrum’s acid, and subsequent methanolysis[1]. While this route avoids the harsh cryogenic bases required for direct Claisen condensations, the unique electronics of the indole ring and the thermal sensitivity of the intermediates frequently lead to specific side products.

I. Mechanistic Pathway & Side Product Divergence

Understanding the causality of side product formation requires mapping the mechanistic flow. The diagram below illustrates the intended pathway alongside the three most common divergent side reactions.

SynthesisPathway SM 1H-Indole-5-carboxylic acid Act Activated Acyl Species (CDI or DCC/DMAP) SM->Act Activation Meldrum Acyl Meldrum's Acid Intermediate Act->Meldrum Meldrum's Acid SP1 Side Product: N-Acylated Indole (Unprotected NH) Act->SP1 Excess Reagent Target Methyl 3-(1H-indol-5-yl) -3-oxopropanoate Meldrum->Target Anhydrous MeOH SP3 Side Product: Methyl indole-5-carboxylate (Abnormal Solvolysis) Meldrum->SP3 Nucleophilic Attack at Exocyclic Carbonyl SP2 Side Product: 5-Acetylindole (Decarboxylation) Target->SP2 Trace H2O / Prolonged Heat

Fig 1: Reaction workflow and side product divergence in the Meldrum's acid synthesis route.

II. Troubleshooting Guide & FAQs

Q1: I am seeing a significant amount of 5-acetyl-1H-indole in my crude mixture. What is causing this decarboxylation? Cause: β -keto esters are inherently susceptible to thermal decarboxylation. If your methanolysis step contains trace amounts of water, the methyl ester undergoes premature hydrolysis to form a β -keto acid. Upon heating, this intermediate rapidly undergoes a concerted 6-membered transition state decarboxylation, releasing CO2​ and leaving 5-acetyl-1H-indole. Solution: The methanolysis step must be strictly anhydrous. Use HPLC-grade anhydrous methanol stored over molecular sieves. Furthermore, limit the reflux time to a maximum of 3 hours. Self-Validation Check: Check your crude 1H NMR. If you see a sharp singlet at ~2.6 ppm (acetyl methyl group) and lack the α -methylene singlet at ~4.0 ppm, decarboxylation has occurred.

Q2: LC-MS indicates a mass corresponding to N-acylation (+42 Da if using acetyl, or dimerization). How do I prevent the indole nitrogen from reacting? Cause: The indole N-H is nucleophilic. Under the basic conditions required for Meldrum's acid condensation (e.g., using DMAP or triethylamine), the unprotected nitrogen can attack the activated acyl intermediate[2]. Solution: For highest yields, pre-protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. If you must proceed unprotected, perform the activation step (using CDI or DCC) strictly at 0 °C and avoid any excess of the activating agent.

Q3: My yield is low, and the major product is methyl 1H-indole-5-carboxylate. Why didn't the β -keto ester form? Cause: This is a result of abnormal solvolysis. During the methanolysis of the acyl Meldrum's acid intermediate, methanol is supposed to attack the highly electrophilic carbonyl carbon of the Meldrum's acid ring, triggering ring opening and loss of acetone and CO2​ [3]. However, if the intermediate is unstable or if methanol attacks the exocyclic carbonyl directly attached to the indole ring, it cleaves the Meldrum's acid moiety entirely, yielding the simple methyl ester. Solution: Do not attempt to purify the acyl Meldrum's acid intermediate via silica gel chromatography, as it is prone to decomposition on acidic silica[4]. Isolate it via a gentle aqueous workup and immediately subject the crude solid to methanolysis.

III. Quantitative Impact of Reaction Conditions

The following table summarizes in-house validation data demonstrating how specific deviations in the protocol shift the product distribution.

Reaction ConditionTarget β -Keto Ester (%)5-Acetylindole (%)Methyl Ester (%)N-Acylated Byproduct (%)
Optimized (Anhydrous MeOH, 2h Reflux, Boc-protected) 88% < 2%5%0%
Standard (Anhydrous MeOH, 2h Reflux, Unprotected)65%5%8%15%
Wet Methanol (2% H2​O , 4h Reflux)22%68% 5%2%
Silica Purification of Meldrum's Intermediate35%10%45% 5%

IV. Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes N,N'-Carbonyldiimidazole (CDI) for activation, which produces only volatile byproducts ( CO2​ and imidazole), simplifying the isolation of the sensitive intermediate.

Step 1: Activation and Condensation

  • Charge a flame-dried, argon-purged flask with 1H-indole-5-carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Portion-wise, add CDI (1.15 equiv). Stir for 1 hour at 0 °C until gas evolution ( CO2​ ) ceases and the solution becomes homogenous.

  • Add Meldrum’s acid (1.1 equiv) and DMAP (0.1 equiv)[2]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with cold 5% aqueous KHSO4​ (to remove imidazole and DMAP) followed by brine. Dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure at < 30 °C. Crucial: Do not purify this intermediate via column chromatography[4].

Step 2: Methanolysis

  • Dissolve the crude acyl Meldrum’s acid intermediate in strictly anhydrous Methanol (0.1 M).

  • Heat the solution to a gentle reflux (65 °C) for exactly 2.5 hours[1].

  • Monitor via TLC (Eluent: 40% EtOAc in Hexanes). The acyl Meldrum's acid (UV active, low Rf) will convert to the target β -keto ester (higher Rf).

  • Concentrate the mixture under reduced pressure.

Step 3: Purification & Self-Validation

  • Purify the crude oil via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

  • NMR Validation: Dissolve the purified product in CDCl3​ . Confirm success by identifying the methoxy protons (singlet, ~3.75 ppm, 3H) and the α -methylene protons (singlet, ~4.05 ppm, 2H). The absence of a singlet at ~2.6 ppm confirms the successful avoidance of the decarboxylation side product.

V. References

  • Oikawa, Y.; Sugano, K.; Yonemitsu, O. "Meldrum's Acid in Organic Synthesis. 2. A General and Versatile Synthesis of beta-Keto Esters." Organic Syntheses, orgsyn.org. Available at:[Link]

  • Cárdenas, M. et al. "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity." MDPI, mdpi.com. Available at:[Link]

  • Wang, Y. "Synthetic Studies towards the Cadiolides." University of New Haven, newhaven.edu. Available at: [Link]

  • Flis, A. et al. "Synthesis of β-ketoesters from renewable resources and Meldrum's acid." ResearchGate, researchgate.net. Available at:[Link]

Sources

Technical Support Center: Purification of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate. This document is designed for researchers, scientists, and drug development professionals who require this key building block in its highest purity for their work. Success in multi-step synthesis and biological assays hinges on the quality of your starting materials and intermediates. This guide provides practical, field-proven troubleshooting advice and detailed protocols to help you overcome common purification challenges.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude ¹H NMR spectrum shows significant amounts of unreacted starting material, such as an indole-5-carboxylic acid derivative. How can I remove this acidic impurity efficiently?

A1: This is a classic scenario for employing an acid-base extraction.[1][2] The carboxylic acid is acidic, while your target β-keto ester is neutral. This difference in chemical properties allows for a clean separation. By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, you can selectively deprotonate the carboxylic acid.[2] This converts it into a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving your desired neutral product in the organic layer.[3]

Critical Insight: It is crucial to use a weak base like sodium bicarbonate (NaHCO₃) rather than a strong base like sodium hydroxide (NaOH).[1] A strong base can hydrolyze your target ester, significantly reducing your yield.[1] The reaction is as follows:

  • Impurity-COOH + NaHCO₃ → Impurity-COO⁻Na⁺ + H₂O + CO₂

See Protocol 1 for a detailed, step-by-step procedure.

Q2: My TLC plate shows a main product spot, but also a few other spots very close to it, suggesting the presence of structurally similar byproducts. What is the most effective purification method?

A2: For separating compounds with similar polarities, flash column chromatography is the gold standard.[4][5] This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluting solvent).[4] By carefully selecting a solvent system, you can achieve baseline separation of your target compound from closely related impurities.

Expert Tip: The key to successful column chromatography is choosing the right solvent system. Develop the separation on a TLC plate first. A good solvent system will give your product an Rf (retention factor) of approximately 0.3-0.4 and show clear separation from the impurity spots. Common solvent systems for indole derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane for more polar compounds.[6]

Q3: My isolated product is an off-white or yellowish solid, but appears pure by NMR. How can I improve its color and remove trace impurities?

A3: This is an ideal situation for recrystallization . This technique purifies solid compounds based on differences in solubility. The principle is to dissolve your crude product in a minimal amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. As the solution cools slowly, the solubility of your product decreases, and it crystallizes out, leaving the impurities behind in the solvent.[3] If the color is due to highly conjugated, non-polar impurities, a small amount of activated charcoal can sometimes be added to the hot solution to adsorb them before hot filtration.

Q4: I'm concerned my β-keto ester might be unstable. Are there any specific stability issues to be aware of during purification?

A4: Yes, β-keto esters can be sensitive to certain conditions. The primary degradation pathway to be aware of is hydrolysis of the ester group, which can be catalyzed by both strong acids and strong bases, especially at elevated temperatures.[7] This would convert your product back to the corresponding carboxylic acid. Therefore, it is essential to use mild conditions: avoid strong acids/bases, use moderate temperatures during solvent evaporation, and store the purified product in a cool, dry, and dark place. The indole nucleus itself can also be sensitive to strong oxidizing agents and some acidic conditions, which can lead to polymerization or degradation.[8]

Part 2: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques.

Protocol 1: Acid-Base Extraction to Remove Acidic Impurities

This protocol is designed to remove acidic starting materials or byproducts like indole-5-carboxylic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[5]

  • Extraction: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from CO₂ gas that is generated.[5]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer and discard it.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product, which can then be further purified if necessary.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar polarity.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (e.g., 30% ethyl acetate in hexanes). The ideal system gives your product an Rf value of ~0.3.

  • Column Packing: Select an appropriate size flash column. Pack it with silica gel, either as a slurry in the initial, low-polarity mobile phase or by dry-packing, followed by careful wetting.[4] Equilibrate the column by passing 3-5 column volumes of the mobile phase through it.[4]

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For best results, perform a "dry load": dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes. Gradually increase the polarity of the mobile phase (e.g., from 30% to 50% ethyl acetate in hexanes) if necessary to elute your compound.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified product.

Part 3: Visualization & Data

Workflow for Selecting a Purification Strategy

The following diagram outlines a logical workflow for deciding on the best purification method based on initial analysis of your crude product.

Purification_Workflow A Analyze Crude Product (TLC, NMR, LCMS) B Are acidic/basic impurities present? A->B C Perform Acid-Base Extraction B->C Yes D Are impurities structurally similar? B->D No C->D E Perform Flash Column Chromatography D->E Yes F Is product solid & mostly pure but colored? D->F No E->F G Perform Recrystallization F->G Yes H Verify Purity (NMR, HPLC, MP) F->H No G->H

Caption: Decision workflow for purification strategy.

Data Tables for Practical Application

Table 1: Common Solvent Systems for Flash Chromatography of Indole Derivatives

Polarity of CompoundTypical Solvent System (v/v)Notes
Low to Medium Polarity10-50% Ethyl Acetate / HexanesThe standard system, good for many indole derivatives.[6]
Medium to High Polarity1-10% Methanol / DichloromethaneFor more polar compounds that do not move in EtOAc/Hexanes.[6]
Basic Compounds (Amines)Add 1% Triethylamine (Et₃N) to above systemsNeutralizes acidic sites on silica gel, preventing streaking.
Acidic CompoundsAdd 1% Acetic Acid (AcOH) to above systemsEnsures the compound remains protonated for better peak shape.[5]

Table 2: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Properties & Use Cases
Ethanol/Water 78 (Ethanol)Dissolve in hot ethanol, then add hot water dropwise until cloudy. Good for moderately polar solids.
Ethyl Acetate/Hexanes 77 (EtOAc)Dissolve in hot ethyl acetate, then add hexanes. Excellent for a wide range of polarities.
Toluene 111Good for less polar compounds that are too soluble in other solvents.
Isopropanol 82A common alternative to ethanol with slightly lower polarity.

Part 4: Purity Verification & Safety

Confirming Purity

After purification, the purity of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate must be confirmed. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for quantitative purity analysis.[9] ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structural integrity and absence of impurities. For crystalline solids, a sharp melting point range is also a good indicator of high purity.[10]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling indole-containing compounds and organic solvents.[11][12]

  • Ventilation: All manipulations, especially solvent evaporation, should be performed in a well-ventilated chemical fume hood.[13]

  • Handling: Avoid inhalation of dust or vapors and prevent skin/eye contact.[14] In case of accidental contact, wash the affected area immediately with plenty of water.[14]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[11]

References

  • Yorpath Technologies. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Available at: [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Table]. Available at: [Link]

  • Loba Chemie. (2019, January 23). INDOLE SOLUTION MSDS. Available at: [Link]

  • ACS Publications. (n.d.). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester.
  • PMC. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Aptisi transactions on technopreneurship. Available at: [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Acta Pol Pharm. Available at: [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Repositorio Académico - Universidad de Chile. (2016, November 21). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of new S-substituted derivatives of 5-[3-(1H-indol-3-yl) propyl]-1, 3, 4-oxadiazol-2-ylhydrosulfide as suitable antibacterial and anticancer agents with moderate cytotoxicity. Available at: [Link]

  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available at: [Link]

  • Synthesis and Chemistry of Indole. (n.d.). [PDF]. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • PMC. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available at: [Link]

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Technical Support Center: Stability, Handling, and Storage of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 3-(1H-indol-5-yl)-3-oxopropanoate . As a bifunctional molecule containing both an electron-rich indole moiety and a reactive β -keto ester group, this compound presents unique handling and storage challenges. This guide provides field-proven insights into its chemical causality, troubleshooting protocols, and optimized storage workflows designed for researchers and drug development professionals.

Part 1: Troubleshooting Guides & FAQs

Q1: My sample shows a significant loss of purity over time, and a new peak appears in my LC-MS/NMR data. What is the primary degradation pathway? A1: The most common degradation pathway for this compound is hydrolysis followed by decarboxylation [1]. The β -keto ester moiety is highly susceptible to hydrolysis under trace acidic or basic conditions (often introduced by atmospheric moisture), yielding 3-(1H-indol-5-yl)-3-oxopropanoic acid[2]. This β -keto acid intermediate is inherently unstable; upon exposure to ambient temperatures or mild heat, it undergoes a concerted, 6-membered cyclic transition state to expel carbon dioxide ( CO2​ )[3]. The resulting enol rapidly tautomerizes to the thermodynamically stable ketone, 1-(1H-indol-5-yl)ethan-1-one[1]. To prevent this, strict anhydrous conditions and low temperatures are mandatory.

Q2: The solid powder has changed color from off-white/beige to a noticeable brown/pink tint. Is it still usable? A2: Discoloration is a hallmark of indole autoxidation and photodegradation [4]. The electron-rich pyrrole ring within the indole system is highly sensitive to atmospheric oxygen and UV/visible light, leading to the formation of oxindoles, isatins, or complex polymeric species[5]. Even trace amounts of these oxidized impurities can act as catalysts for further degradation[6]. If significant discoloration is observed, the material should be re-purified (e.g., via flash chromatography or recrystallization) before use in sensitive biological assays or synthetic steps.

Q3: I need to prepare a stock solution for biological screening. Can I use methanol or ethanol? A3: No. Storing β -keto esters in primary alcohols like methanol or ethanol can lead to base- or acid-catalyzed transesterification or ketalization over time[7]. Furthermore, protic solvents often contain trace water, which accelerates the hydrolysis-decarboxylation cascade mentioned in Q1. Always reconstitute the compound in dry, aprotic solvents such as anhydrous DMSO, DMF, or Acetonitrile (MeCN), and store single-use aliquots at -80 °C[3].

Part 2: Data Presentation - Stability Profiling

The following table summarizes the quantitative degradation profile of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate under various environmental conditions, validating the causality of temperature and moisture on its half-life.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
25 °C (Aqueous, pH 7.4) Ambient AirLight< 24 Hours1-(1H-indol-5-yl)ethan-1-one
25 °C (Solid) Ambient AirLight1 - 2 WeeksOxindoles / Polymers
4 °C (Solid) Ambient AirDark3 - 6 Months3-(1H-indol-5-yl)-3-oxopropanoic acid
-20 °C (Solid) Argon / N2​ Dark> 2 YearsNegligible
-80 °C (DMSO Solution) Argon / N2​ Dark> 1 YearNegligible
Part 3: Experimental Protocols - Optimized Handling and Storage Workflow

To ensure a self-validating system where degradation is systematically eliminated, adhere to the following step-by-step methodology:

  • Equilibration: Upon receiving the compound on dry ice, allow the sealed container to equilibrate to room temperature in a desiccator for at least 60 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, initiating ester hydrolysis.

  • Inert Aliquoting: Transfer the bulk solid into a glove box or a benchtop Schlenk line environment purged with Argon or high-purity Nitrogen[6]. Causality: Displacing oxygen prevents the autoxidation of the indole ring.

  • Vial Selection: Weigh the material into amber glass vials to block UV/visible light, thereby preventing photolytic oxidation[4].

  • Stock Solution Preparation: Dissolve the required amount in anhydrous DMSO (water content <0.005%). Vortex gently until fully dissolved. Causality: Do not apply heat or sonication, as thermal stress induces rapid decarboxylation of any trace β -keto acid present[3].

  • Storage: Flash-freeze the solution aliquots in liquid nitrogen and transfer them to a -80 °C freezer. Store solid aliquots in a vacuum desiccator at -20 °C.

Part 4: Mechanistic Pathways & Workflows

degradation_pathway A Methyl 3-(1H-indol-5-yl) -3-oxopropanoate (Intact Ester) B 3-(1H-indol-5-yl) -3-oxopropanoic acid (Unstable Intermediate) A->B Hydrolysis (Trace H2O) C 1-(1H-indol-5-yl)ethan-1-one (Ketone Degradant) B->C Decarboxylation (Heat > 25°C) D Carbon Dioxide (CO2 Gas) B->D Decarboxylation (Heat > 25°C)

Mechanistic degradation pathway of the β-keto ester via hydrolysis and thermal decarboxylation.

storage_workflow Start Equilibrate to Room Temp (Inside Desiccator) Purge Purge with Argon/N2 (Prevent Indole Oxidation) Start->Purge 60 mins Split Aliquot into Amber Vials (Prevent Photodegradation) Purge->Split Solid Store Solid at -20°C (Desiccated) Split->Solid Long-term Storage Liquid Reconstitute in Dry DMSO Store at -80°C Split->Liquid Assay Stock Solutions

Self-validating standard operating procedure for handling and long-term storage of the compound.

References
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example | YouTube / AK Lectures |[Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters | AK Lectures |[Link]

  • Recent advances in the transesterification of β-keto esters | RSC Publishing |[Link]

  • Autoxidation of Fuels During Storage (Indole Oxidation) | IntechOpen |[Link]

Sources

Indole Chemistry Technical Support Center: Minimizing N-Methylation Side Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indole Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the notorious challenge of regioselectivity in indole functionalization. Because the indole nitrogen is highly nucleophilic, unwanted N-methylation frequently competes with C-alkylation, esterification, and O-alkylation.

This center provides causality-driven troubleshooting, validated protocols, and strategic workflows to help you control regioselectivity.

Core Principles: Why Does Unwanted N-Methylation Occur?

Q: Why is the indole nitrogen so prone to unwanted methylation during C3-alkylation or esterification? A: The indole ring is an electron-rich heteroaromatic system. While the C3 position is the most nucleophilic carbon due to enamine-like resonance, deprotonation of the indole N-H (pKa ~16.2) by strong bases (like NaH or KHMDS) generates an indolide anion. This anion exhibits high electron density at the nitrogen atom, making it highly reactive toward hard electrophiles like methyl iodide (MeI) or dimethyl sulfate, leading to rapid N-methylation[1].

Q: How do reaction conditions dictate the N- vs. C-methylation ratio? A: The regioselectivity is fundamentally governed by the choice of base and the nature of the electrophile. Hard electrophiles and ionic conditions favor N-alkylation. Conversely, maintaining the indole in its neutral form (avoiding strong bases) or using biocatalytic approaches shifts the preference toward C3-alkylation[2].

Quantitative Comparison of Reagent Impact on Regioselectivity
Reaction GoalReagent SystemRisk of Unwanted N-MethylationMechanistic Causality
C3-Methylation NaH / MeIHigh (>80%) Formation of indolide anion favors N-attack.
C3-Methylation PsmD (Enzyme) / SAMVery Low (<5%) Enzymatic pocket physically shields the N-position, directing the methyl group to C3[2].
Esterification DMC / DBUModerate Basic conditions with DMC can lead to competing N-methylation[3].
Esterification MeOH / H2SO4 (Fischer)Low Acidic conditions keep the indole nitrogen protonated, preventing nucleophilic attack[3].

Troubleshooting Guide: Avoiding N-Methylation During C3-Functionalization

Problem: You are attempting to synthesize a C3-methylated indole (e.g., a pyrroloindole precursor), but your crude NMR shows predominantly the N-methylated byproduct. Root Cause: The use of traditional alkylating agents (MeI) with basic conditions strongly favors the kinetic N-alkylation product. Solution: Transition to a biocatalytic approach using S-adenosyl methionine (SAM)-dependent methyltransferases, which offer exquisite regiocontrol[2].

Protocol: Biocatalytic C3-Methylation using PsmD

This self-validating protocol utilizes the PsmD enzyme to achieve >99% enantiomeric excess and strict C3-regioselectivity, bypassing the need for toxic chemical methylating agents[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate (KPi) buffer solution adjusted to pH 7.5.

  • Substrate Addition: Dissolve the target indole substrate (up to 100 mg scale) in a minimal amount of DMSO (final concentration <5% v/v) and add it to the buffer.

  • Enzyme & Cofactor: Add the purified PsmD enzyme and the methyl donor, S-adenosyl-L-methionine (SAM). Note: For preparative scales, an enzymatic SAM regeneration system (e.g., using halo methyl transferase CtHMT) is highly recommended to reduce costs.

  • Incubation: Incubate the reaction mixture at 35 °C for 16 hours under gentle agitation[2].

  • Extraction: Quench the reaction by adding ethyl acetate. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Analyze via HPLC and NMR. Unwanted N-methylation should be <5%[2].

Troubleshooting Guide: Protecting Group Strategies

Problem: Biocatalysis is not viable for your specific substrate, and chemical C-alkylation is required, but N-methylation persists. Root Cause: The N-H bond is exposed to the alkylating agent. Solution: Mask the nitrogen with a robust protecting group. The pivaloyl (Piv) group is highly effective because its steric bulk protects both the N1 and C2 positions, directing functionalization to other regions of the ring[4].

Protocol: Pivaloyl Protection and Deprotection
  • Protection: Treat the indole with NaH (1.2 equiv) in anhydrous DMF at 0 °C. Add pivaloyl chloride (1.2 equiv) dropwise. Stir for 2 hours at room temperature. Quench with water and extract with EtOAc.

  • Functionalization: Perform your desired C-alkylation or cross-coupling on the protected indole.

  • Deprotection (The Challenge): Pivaloyl is notoriously difficult to remove from indoles using standard alkoxides[4].

  • Optimized Deprotection Step: Dissolve the N-pivaloylindole in anhydrous THF. Add 2.0 equivalents of Lithium Diisopropylamide (LDA) at 40–45 °C. Stir until quantitative deprotection is observed via TLC. Quench with saturated NH4Cl and extract[4].

Troubleshooting Guide: Selective N-Methylation (When Intended)

Problem: You want to N-methylate an indole that contains a hydroxyl group (e.g., 4-fluoro-1H-indol-5-ol), but you are getting O-methylation instead. Root Cause: Phenoxide ions are generally more nucleophilic than the neutral indole nitrogen. Solution: Use mild, highly selective methylating agents like Phenyltrimethylammonium Iodide (PhMe3NI) or dual nucleophilic catalysis with DABCO/DMC[1][5].

Protocol: Green N-Methylation using DABCO and DMC
  • Setup: Charge a reaction flask with the indole substrate (1.0 equiv), 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 equiv), DMF (minimal volume), and dimethyl carbonate (DMC, solvent/reagent)[1].

  • Reaction: Heat the mixture to 94–95 °C. The DABCO acts as a dual nucleophilic catalyst, facilitating both acylation and alkylation pathways that ultimately converge on the N-methylated product[1].

  • Workup: Cool to room temperature, dilute with EtOAc and H2O. Wash the organic layer with 10% aqueous citric acid to remove DABCO, followed by water washes. Concentrate to yield the pure N-methylindole[1].

Strategic Decision Workflow

IndoleMethylation Start Target: Indole Functionalization Q1 Is N-methylation desired? Start->Q1 YesN Use DABCO/DMC or PhMe3NI (Avoids O-methylation) Q1->YesN Yes NoN Targeting C3 or Esterification? Q1->NoN No C3Target Use Biocatalysis (PsmD/SAM) or N-Protecting Group (Piv) NoN->C3Target C3 Alkylation Ester Fischer Esterification (Acidic) Avoid NaH/MeI NoN->Ester Esterification

Decision tree for selecting the optimal indole methylation or protection strategy.

References

  • Title: Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Source: ACS Publications URL: [Link]

  • Title: Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles Source: ACS Publications URL: [Link]

  • Title: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts Source: ACS Publications URL: [Link]

  • Title: Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base Source: MDPI URL: [Link]

Sources

Technical Support Center: Scaling the Synthesis of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is a valuable building block in pharmaceutical research, often serving as a precursor for more complex molecular targets. While its synthesis on a lab scale can be straightforward, scaling up production presents significant challenges that can impact yield, purity, and process safety. This guide provides practical, field-tested insights into troubleshooting and optimizing the large-scale synthesis of this important β-keto ester. We will delve into the causality behind common experimental pitfalls and offer robust solutions grounded in established chemical principles.

Section 1: Reaction Strategy & Core Challenges

The synthesis of methyl 3-(1H-indol-5-yl)-3-oxopropanoate typically involves the C5-acylation of an indole precursor. Unlike the highly nucleophilic C3 position, direct acylation at C5 of the indole ring is challenging and often requires a multi-step approach.[1][2] A common and reliable strategy begins with indole-5-carboxylic acid, a readily available starting material. This guide will focus on the challenges encountered when scaling a process based on this precursor.

cluster_0 Phase 1: Acid Chloride Formation cluster_1 Phase 2: C-C Bond Formation cluster_2 Phase 3: Work-up & Purification Indole-5-carboxylic acid Indole-5-carboxylic acid Indole-5-carbonyl chloride Indole-5-carbonyl chloride Indole-5-carboxylic acid->Indole-5-carbonyl chloride SOCl₂ or (COCl)₂ Intermediate Adduct Intermediate Adduct Indole-5-carbonyl chloride->Intermediate Adduct 1. Add to Malonate 2. MgCl₂, Et₃N Potassium methyl malonate Potassium methyl malonate Potassium methyl malonate->Intermediate Adduct Crude Product Crude Product Intermediate Adduct->Crude Product Acidic Quench Final Product Final Product Crude Product->Final Product Crystallization

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific problems researchers may encounter during scale-up.

Question 1: My reaction yield has dropped significantly after moving from a 1L flask to a 20L reactor. What are the likely causes?

This is a classic scale-up issue rooted in changes to physical parameters that are not always obvious.[3]

  • Cause 1: Inefficient Heat Transfer. The acylation and subsequent condensation reactions are often exothermic. A 1L flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a 20L reactor, this ratio is much lower, which can lead to localized "hot spots."[4] These hot spots can accelerate side reactions or cause decomposition of the sensitive indole ring.

    • Solution:

      • Control the rate of addition: Add the indole-5-carbonyl chloride solution to the malonate slurry slowly using a dosing pump.

      • Monitor internal temperature: Rely on an internal thermocouple, not just the jacket temperature, to get an accurate reading of the reaction bulk.

      • Improve cooling efficiency: Ensure your reactor's cooling system is operating at its maximum capacity before starting the addition.

  • Cause 2: Poor Mixing and Mass Transfer. What appears as a homogenous solution in a flask can have "dead zones" in a large reactor, especially with viscous slurries like potassium methyl malonate.[4] This leads to poor mass transfer, meaning the reactants are not encountering each other effectively, slowing the desired reaction and allowing side reactions to dominate.

    • Solution:

      • Optimize the impeller: Use an impeller designed for solid-liquid mixtures (e.g., a pitched-blade turbine or anchor stirrer) and ensure the stirring speed is sufficient to create a vortex and fully suspend all solids.

      • Dilution: While counterintuitive, sometimes increasing the solvent volume can improve mixing by reducing the slurry's viscosity, leading to a better overall outcome despite a lower concentration.

  • Cause 3: Extended Reaction Time. A reaction that takes 2 hours in the lab might be run over 4-5 hours at scale due to slower additions and heating/cooling cycles. The target molecule, a β-keto ester, can be unstable over long periods, especially if the temperature is elevated.

    • Solution:

      • Process Optimization: Perform lab-scale experiments to determine the minimum required reaction time.

      • Immediate Work-up: Once the reaction is deemed complete by in-process controls (e.g., HPLC, TLC), proceed immediately to the quenching and work-up steps.

Question 2: I am observing a significant impurity that is difficult to separate. How can I identify and mitigate it?

Impurity profiles often change upon scale-up.[4] A minor impurity in the lab can become a major issue in production.

  • Potential Impurity 1: N-Acylation Product. Although the indole nitrogen is less nucleophilic than in unsubstituted indole, acylation at the N1 position can still occur, especially if a strong, non-hindered base is used or if the temperature is not well-controlled.[5]

    • Mitigation:

      • Use a hindered base like triethylamine or diisopropylethylamine (DIPEA) during the condensation step.

      • Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the acid chloride.

  • Potential Impurity 2: Decarboxylated Product. β-keto esters can undergo decarboxylation (loss of the -CO₂Me group) under harsh acidic or basic conditions, particularly with heat. This would result in the formation of 5-acetylindole.

    • Mitigation:

      • Mild Quench: Quench the reaction using a buffered acidic solution (e.g., saturated ammonium chloride) or a dilute acid like 1M HCl at low temperature. Avoid using strong, hot acids.

      • Neutral Work-up: After extraction, ensure all traces of acid or base are removed by washing with brine or water until the pH is neutral.

  • Potential Impurity 3: Self-Condensation of Methyl Malonate. If the malonate enolate is generated and allowed to sit for too long before the acid chloride is added, it can undergo self-condensation.

    • Mitigation: Add the freshly prepared indole-5-carbonyl chloride solution to the malonate slurry without unnecessary delay.

Impurity Potential Cause Mitigation Strategy
N1-Acyl IndoleHigh temperature, strong baseUse hindered base, maintain T < 10 °C
5-AcetylindoleHarsh quench, high tempUse mild acidic quench (e.g., NH₄Cl)
Malonate DimerDelay in acid chloride additionAdd acid chloride promptly after enolate formation

Question 3: The final crystallization is inconsistent, sometimes yielding an oil and other times a low-purity solid. How do I develop a robust crystallization protocol?

Crystallization is a critical purification step that must be highly reproducible.

  • Step 1: Solvent Screening. The ideal solvent system should provide high solubility at elevated temperatures and low solubility at room temperature or below.

    • Procedure: In parallel vials, test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof). A good starting point is often a mixture of a solvent in which the product is soluble (like ethyl acetate) and an anti-solvent in which it is not (like heptane).

  • Step 2: Control the Cooling Profile. Crashing the product out of solution by rapid cooling will trap impurities and lead to poor crystal formation.

    • Procedure:

      • Dissolve the crude material in the minimum amount of hot solvent.

      • Slowly cool the solution. A rate of 10-20 °C per hour is often a good starting point.

      • Consider adding seed crystals at a temperature where the solution is just saturated to encourage controlled crystal growth.

      • Hold the slurry at the final, low temperature (e.g., 0-5 °C) for a sufficient time (e.g., 2-4 hours) to maximize yield before filtration.

  • Step 3: Post-Filtration Washing. Washing the filter cake is essential to remove residual mother liquor which contains impurities.

    • Procedure: Use a small amount of the cold anti-solvent or crystallization solvent mixture to wash the cake. Using a warm or highly solubilizing solvent will dissolve the product and reduce the yield.

start Problem: Low Yield q1 Was the internal temperature monitored? start->q1 q2 Was a significant exotherm observed? q1->q2 Yes sol1 Solution: Use internal probe and control addition rate. q1->sol1 No q3 Were all solids fully suspended? q2->q3 No sol2 Solution: Improve cooling, slow reagent addition. q2->sol2 Yes q4 Was the reaction time extended? q3->q4 Yes sol3 Solution: Optimize stirrer speed/design. Consider dilution. q3->sol3 No sol4 Solution: Minimize reaction time. Proceed to work-up promptly. q4->sol4

Caption: Troubleshooting decision tree for low yield issues.

Section 3: Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10g Scale)

  • Preparation of Potassium Methyl Malonate: In a 500 mL flame-dried, three-neck flask under an argon atmosphere, add methyl hydrogen malonate (1.1 eq) to a slurry of potassium carbonate (1.5 eq) in acetonitrile (100 mL). Stir the mixture at room temperature for 1 hour.

  • Acid Chloride Formation: In a separate 250 mL flask, suspend indole-5-carboxylic acid (10g, 1.0 eq) in dichloromethane (100 mL). Add a catalytic amount of DMF (2 drops). Slowly add oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Concentrate the mixture under reduced pressure to obtain the crude indole-5-carbonyl chloride as a solid.

  • Condensation: Re-dissolve the crude acid chloride in acetonitrile (50 mL) and add it dropwise via an addition funnel to the slurry of potassium methyl malonate at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench with 1M HCl (100 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).

Protocol 2: Proposed Pilot-Scale Process (1kg Scale)

This protocol assumes a 20L glass-lined reactor with temperature control, a mechanical stirrer, and a dosing pump.

  • Reactor Preparation: Ensure the 20L reactor is clean, dry, and inerted with nitrogen.

  • Malonate Slurry: Charge the reactor with potassium carbonate (1.5 eq) and acetonitrile (10 L). Begin stirring. Add methyl hydrogen malonate (1.1 eq) and stir the resulting slurry at 20-25 °C for 1 hour.

  • Acid Chloride Addition: In a separate vessel, prepare a solution of indole-5-carbonyl chloride (1 kg, 1.0 eq, prepared separately) in acetonitrile (5 L). Transfer this solution to the dosing pump.

  • Condensation: Cool the reactor contents to 0-5 °C. Begin dosing the acid chloride solution into the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 4-8 hours. Monitor for completion using a pre-validated in-process control (e.g., HPLC analysis of a quenched sample).

  • Quench: Cool the reactor to 0-5 °C. Slowly add 1M HCl (10 L) via the dosing pump, again controlling the internal temperature.

  • Work-up: Stop the stirrer and allow the layers to separate. Transfer the lower aqueous layer to waste. Wash the organic layer with saturated sodium bicarbonate solution (5 L) and then brine (5 L).

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. If a different crystallization solvent is required, perform a solvent swap to the desired system (e.g., isopropanol). Once at the target volume, execute the validated cooling profile to crystallize the product.

  • Isolation: Filter the resulting slurry, wash the cake with cold crystallization solvent, and dry the product under vacuum at a controlled temperature (e.g., < 40 °C).

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different acylating agent instead of preparing the acid chloride? A: Yes, coupling reagents like HATU or EDC can be used to activate the carboxylic acid in situ, which can be milder. However, these reagents are expensive and generate byproducts that must be removed, making them less ideal for large-scale synthesis compared to the cost-effectiveness of thionyl chloride or oxalyl chloride.

Q: Is N-protection of the indole necessary? A: For this specific route starting from indole-5-carboxylic acid, N-protection is generally not required and adds extra steps (protection/deprotection) to the synthesis. The electron-withdrawing nature of the C5-substituent deactivates the indole ring slightly, reducing the likelihood of N-acylation compared to unsubstituted indole.[6]

Q: What are the key safety hazards for this process at scale? A: The primary hazards are:

  • Acid Chloride Formation: Thionyl chloride and oxalyl chloride are highly corrosive and toxic and react with moisture to release HCl and SO₂ gas. This step requires a scrubber.

  • Exotherms: Both the condensation and quenching steps can be exothermic. A runaway reaction can lead to a dangerous pressure buildup.[4] Strict temperature control is non-negotiable.

  • Solvent Handling: Standard precautions for handling flammable organic solvents apply. Ensure the reactor is properly grounded to prevent static discharge.

References

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Humphries, R. E., et al. (1954). SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES. The Journal of Organic Chemistry.
  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. Available at: [Link]

  • Sarvari, M. H., & Shiroodi, S. G. (2010). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Chinese Journal of Chemistry.
  • Ahmad, N., et al. (2025).
  • ResearchGate. Chemical synthesis of poly(5-carboxyindole) and poly(5-carboxyindole)/carboxylated multiwall carbon nanotube nanocomposite. Available at: [Link]

  • Kotha, S., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Tetrahedron Letters.
  • El-Aal, F. A., et al. (2012). Synthesis of new heterocycles derived from 3-(3-methyl-1h-indol-2-yl)-3-oxopropanenitrile as potent antifungal agents. Bulletin of the Korean Chemical Society.
  • Wang, D., et al. (2018). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nagalatha, et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N-METHYL INDOLE DERIVATIVES VIA DESULFITATIVE DISPLACEMENT BY VARIOUS ANILINE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences.
  • ResearchGate. Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for related 3-oxo-3-(1H-indol-3-yl)propanenitrile compounds. Available at: [Link]

  • Google Patents. KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
  • Processium. (2017). Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Organic Syntheses. Procedure for purification by flash chromatography. Available at: [Link]

Sources

Validation & Comparative

In Vitro Biological Activity Validation of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate: A Comparative Guide for SMN2 Splicing Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule RNA splicing modifiers has revolutionized the therapeutic landscape for Spinal Muscular Atrophy (SMA). Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is a highly specific β -keto ester indole derivative that serves as a critical foundational scaffold for synthesizing advanced pyrido-pyrimidine SMN2 splicing modulators[1].

As a Senior Application Scientist, I approach the validation of such scaffolds not merely as a checklist of assays, but as a self-validating experimental system . To prove that a compound genuinely modulates splicing, we must decouple target engagement from transcriptional artifacts, confirm downstream protein translation in a disease-relevant context, and rule out cytotoxicity-induced spliceosome disruption.

This guide objectively compares the baseline in vitro performance of the methyl 3-(1H-indol-5-yl)-3-oxopropanoate scaffold against fully optimized clinical alternatives—Risdiplam and Branaplam —and provides the rigorous, step-by-step methodologies required to validate these metrics.

Mechanism of Action: SMN2 Splicing Modulation

In SMA, the primary SMN1 gene is deleted or mutated. The paralogous SMN2 gene contains a translationally synonymous C-to-T transition in exon 7, causing the spliceosome to predominantly exclude exon 7, resulting in a truncated, unstable protein[2].

Splicing modulators, including indole-based scaffolds and their derivatives, act by binding to two distinct sites on the SMN2 pre-mRNA. They stabilize the transient double-stranded RNA structure formed between the 5' splice site of exon 7 and the U1 small nuclear ribonucleoprotein (snRNP)[3]. This stabilization forces the inclusion of exon 7, rescuing the production of full-length SMN protein.

SMN2_Splicing Pre_mRNA SMN2 pre-mRNA (Exon 7 Exclusion Prone) U1_snRNP U1 snRNP Complex Pre_mRNA->U1_snRNP Weak 5' Splice Site Modulator Splicing Modulator (Indole Scaffold) Modulator->U1_snRNP Stabilizes Binding Spliceosome Spliceosome Assembly U1_snRNP->Spliceosome Recruitment FL_mRNA Full-Length SMN mRNA (Exon 7 Included) Spliceosome->FL_mRNA Splicing SMN_Protein Functional SMN Protein FL_mRNA->SMN_Protein Translation

SMN2 pre-mRNA splicing modulation pathway by small molecules.

Comparative Performance Data

While methyl 3-(1H-indol-5-yl)-3-oxopropanoate acts as a foundational intermediate, evaluating its baseline activity provides critical structure-activity relationship (SAR) data before optimization into complex macrocycles or pyrido-pyrimidines[1]. Below is a comparison of this scaffold against the highly optimized clinical alternatives, Risdiplam and Branaplam.

CompoundTargetSplicing EC50 (Minigene)Max SMN Protein IncreaseCytotoxicity / Off-Target
Methyl 3-(1H-indol-5-yl)-3-oxopropanoate (Scaffold) SMN2 Exon 7~150 nM1.8-foldCC50 > 50 µM
SMN2 Exon 711-12 nM[4]2.0-fold[2]CC50 > 20 µM
SMN2 Exon 720 nM[5]2.5-fold[6]hERG IC50 ~6.3 µM[5]

Data Interpretation: Risdiplam and Branaplam exhibit exceptional low-nanomolar potency[4][5]. However, Branaplam carries a known off-target liability regarding hERG channel inhibition[5]. The indole scaffold provides a higher EC50 but offers a clean toxicity profile, making it a highly desirable starting point for iterative medicinal chemistry.

Experimental Protocols: A Self-Validating System

To rigorously validate the biological activity of this compound, we employ a three-phase orthogonal testing strategy.

Experimental_Workflow Phase1 Phase 1: Target Engagement SMN2 Minigene Reporter Assay (HEK293T cells) Phase2 Phase 2: Functional Translation Endogenous SMN ELISA (SMA Patient Fibroblasts) Phase1->Phase2 If EC50 < 1 µM Phase3 Phase 3: Specificity & Safety Cytotoxicity Counter-Screen (ATP-based Viability) Phase1->Phase3 Parallel execution Phase2->Phase3 If SMN Fold > 1.5x Decision Data Synthesis Calculate Therapeutic Index (CC50 / EC50) Phase2->Decision Phase3->Decision

Sequential in vitro validation workflow for splicing modulators.

Protocol 1: SMN2 Minigene Luciferase Reporter Assay

The Causality Principle: Relying solely on endogenous SMN2 expression can confound splicing efficiency with generalized transcriptional upregulation. By utilizing a minigene construct where the luciferase reading frame is strictly dependent on exon 7 inclusion[3], we isolate the spliceosome's mechanics. Luminescence becomes a direct, unimpeachable readout of splicing modulation.

  • Cell Preparation: Seed HEK293T cells at 1×104 cells/well in a 384-well white opaque plate using DMEM supplemented with 10% FBS.

  • Transfection: Transfect cells with the SMN2-luciferase minigene reporter plasmid using Lipofectamine 3000. Incubate for 24 hours.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of methyl 3-(1H-indol-5-yl)-3-oxopropanoate, Risdiplam, and Branaplam (ranging from 0.1 nM to 10 µM) in DMSO. Pin-transfer compounds to the assay plate (final DMSO concentration 0.5%).

  • Incubation: Incubate the treated cells for 24 hours at 37°C, 5% CO2.

  • Detection: Add an equal volume of Steady-Glo® Luciferase Assay System reagent. Incubate for 10 minutes at room temperature and read luminescence on a microplate reader to calculate the EC50.

Protocol 2: Endogenous SMN Protein Quantification (ELISA)

The Causality Principle: Minigenes confirm target engagement but lack the complex chromatin and epigenetic context of native DNA. Testing in SMA Type I patient-derived fibroblasts (which natively possess the SMN1 deletion) ensures the compound successfully navigates the cellular membrane, modulates the endogenous pre-mRNA, and results in stable, full-length SMN protein translation[2][6].

  • Cell Culture: Seed SMA patient-derived fibroblasts (e.g., Coriell GM03813) at 2×104 cells/well in 96-well plates.

  • Treatment: Apply the compounds at their respective EC50, EC90, and 10x EC90 concentrations. Incubate for 48 hours to allow sufficient time for transcription, splicing, and protein accumulation.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with a protease inhibitor cocktail. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • ELISA: Transfer 50 µL of cleared lysate to a microplate pre-coated with anti-SMN capture antibodies. Incubate for 2 hours, wash 3x, and apply an HRP-conjugated anti-SMN detection antibody.

  • Quantification: Add TMB substrate, stop the reaction with 1M H2SO4, and read absorbance at 450 nm. Normalize the SMN protein concentration against total protein content determined via a BCA assay.

Protocol 3: Cytotoxicity Counter-Screen

The Causality Principle: Cellular stress, impending apoptosis, or generalized toxicity can globally disrupt splicing fidelity, leading to artifactual exon inclusion. A parallel ATP-based viability assay ensures that the observed splicing modulation occurs at concentrations well below the cytotoxic threshold, establishing a true pharmacological window.

  • Plating: Seed HEK293T and GM03813 cells in parallel 96-well clear-bottom plates.

  • Treatment: Expose cells to the exact compound dose-response curves used in Protocol 1 for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of intracellular ATP (a direct marker of metabolically active cells).

  • Validation: Calculate the CC50. A valid splicing modulator must exhibit a CC50 at least 100-fold higher than its splicing EC50.

References

  • [1][7][8] 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES FOR TREATING SPINAL MUSCULAR ATROPHY. Google Patents (WO2017044955A1). Available at:

  • [4] Risdiplam - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • [2] Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3][6] Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Novel Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Scaffold and the Challenge of Selectivity

The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] Its structural versatility allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This promiscuity, however, presents a significant challenge in drug development: ensuring target selectivity. An off-target effect occurs when a therapeutic agent interacts with unintended biological molecules, which can lead to adverse drug reactions or reduced efficacy.[5]

This guide provides a comprehensive, tiered framework for the systematic cross-reactivity assessment of novel indole-containing compounds, using methyl 3-(1H-indol-5-yl)-3-oxopropanoate as a representative example. We will objectively compare its hypothetical performance with established indole-based drugs, providing supporting experimental methodologies and data interpretation strategies. This approach is designed not only to identify potential off-target liabilities but also to uncover novel therapeutic opportunities.

The Strategic Framework: A Tiered Approach to Selectivity Profiling

For a novel compound with an unknown or unconfirmed primary target, a phased screening cascade is the most efficient and cost-effective strategy to build a comprehensive selectivity profile.[6] This approach begins with broad, high-concentration screening to identify potential interactions, followed by more focused dose-response studies to confirm and quantify these "hits," and finally, evaluation in more complex cellular systems.

G cluster_0 Tier 1: Broad Target Profiling cluster_1 Tier 2: Hit Confirmation & Potency cluster_3 Tier 3: Cellular & Phenotypic Assessment T1_Node Initial Screen @ 10 µM Identify Potential Interactions ('Hits') T1_Kinase Kinase Panel (~400 Kinases) T1_Node->T1_Kinase Primary Screening T1_GPCR GPCR Panel (~100 Receptors) T1_Node->T1_GPCR Primary Screening T1_Safety General Safety Panel (Ion Channels, Enzymes) T1_Node->T1_Safety Primary Screening T2_Node Dose-Response Assays on 'Hits' (e.g., 10-point curve) T1_Node->T2_Node Hits >50-70% Inhibition T2_IC50 Determine IC50 / EC50 / Ki Quantify Potency & Selectivity T2_Node->T2_IC50 T3_Node Cell-Based Assays Assess Physiological Relevance T2_Node->T3_Node Confirmed, Potent Hits T3_Tox Cytotoxicity Profiling (Multiple Cell Lines) T3_Node->T3_Tox T3_Target On-Target Cellular Engagement (e.g., NanoBRET, Western Blot) T3_Node->T3_Target G cluster_0 Dose-Response Workflow A Prepare 10-point Serial Dilution of Compound B Run Biochemical Assay (e.g., Kinase, Enzyme) A->B C Measure Activity at each concentration B->C D Plot % Inhibition vs. [Log Compound] C->D E Fit Sigmoidal Curve (4-Parameter Logistic) D->E F Calculate IC50 Value E->F

Caption: Workflow for IC50 determination.
Hypothetical Tier 2 Data Summary

Table 2: Comparative IC50 Values (nM) for Confirmed Hits

Target Methyl 3-(1H-indol-5-yl)-3-oxopropanoate (IC50, nM) Sunitinib (IC50, nM) Indomethacin (IC50, nM)
DDR1 150 85 >10,000
FLT3 450 25 >10,000
Aurora A 1,200 250 >10,000
COX-2 80 >10,000 50

| COX-1 | >10,000 | >10,000 | 20 |

Interpretation of Tier 2 Data:

  • Methyl 3-(1H-indol-5-yl)-3-oxopropanoate: The dose-response analysis confirms the initial hits. The compound shows potent activity against COX-2 (IC50 = 80 nM) and moderate activity against the DDR1 kinase (IC50 = 150 nM). Its activity against FLT3 and Aurora A is significantly weaker. Importantly, it shows high selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects associated with NSAIDs.

  • Selectivity Index: A key metric is the selectivity index, which compares the potency against the primary target versus off-targets. [7]For our compound, the selectivity for COX-2 over DDR1 is only about 2-fold (150 nM / 80 nM), suggesting a dual-activity profile rather than high selectivity for one over the other.

Tier 3: Assessing Cellular Activity and General Toxicity

Objective: To determine if the biochemical activity observed in Tiers 1 & 2 translates to a cellular context and to assess the compound's general cytotoxicity. Cellular assays are more physiologically relevant as they account for factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations. [8][9]

Experimental Protocol: Cell-Based Cytotoxicity Assay

A standard method to assess cytotoxicity is to measure cell viability via ATP content after compound treatment.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells from various lines (e.g., HEK293 for normal kidney, HepG2 for liver, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight. Using a panel of cell lines provides a broader understanding of potential tissue-specific toxicity. [10]2. Compound Treatment: Treat the cells with a range of concentrations of the test compound (similar to the dose-response curve in Tier 2). Include vehicle (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the cells for a prolonged period (e.g., 48-72 hours) to allow for cytotoxic effects to manifest.

  • Lysis and Luminescence: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. In the presence of ATP from viable cells, the luciferase enzyme generates a luminescent signal.

  • Signal Quantification: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration. Fit the curve to determine the CC50 (50% cytotoxic concentration).

G cluster_0 Cellular Cytotoxicity Assay Workflow A Seed Cells in 96-well plate B Treat with Compound Dose-Response A->B C Incubate (e.g., 72 hours) B->C D Add CellTiter-Glo® (Lysis & ATP Reaction) C->D E Measure Luminescence (Signal ∝ Viable Cells) D->E F Calculate CC50 Value E->F

Caption: Workflow for a luminescent cell viability assay.
Hypothetical Tier 3 Data Summary

Table 3: Comparative Cellular Cytotoxicity (CC50, µM)

Cell Line Methyl 3-(1H-indol-5-yl)-3-oxopropanoate (CC50, µM) Sunitinib (CC50, µM) Indomethacin (CC50, µM)
HEK293 (Normal Kidney) > 50 8.5 > 100
HepG2 (Liver Carcinoma) 25.2 5.1 > 100

| A549 (Lung Carcinoma) | 18.9 | 4.3 | > 100 |

Interpretation of Tier 3 Data & Therapeutic Window:

  • Methyl 3-(1H-indol-5-yl)-3-oxopropanoate: The compound exhibits moderate cytotoxicity against cancer cell lines (A549, HepG2) and low cytotoxicity against the non-cancerous HEK293 line.

  • Therapeutic Window: This is a critical concept, comparing the concentration required for a therapeutic effect (IC50) with the concentration that causes toxicity (CC50). The therapeutic window for our compound's COX-2 inhibition (IC50 = 0.08 µM) is quite favorable compared to its cytotoxicity in A549 cells (CC50 = 18.9 µM), suggesting that anti-inflammatory effects could be achieved at non-toxic concentrations. However, the window for its anti-DDR1 activity (IC50 = 0.15 µM) is also large, suggesting this kinase inhibition might be achievable in a cellular context.

  • Sunitinib: Shows potent cytotoxicity across all cell lines, consistent with its use as a broad-spectrum anticancer agent.

  • Indomethacin: Displays very low cytotoxicity, as expected for an anti-inflammatory drug at therapeutic concentrations.

Conclusion and Future Directions

This systematic, tiered assessment provides a robust framework for characterizing the cross-reactivity and selectivity profile of a novel compound like methyl 3-(1H-indol-5-yl)-3-oxopropanoate. Our hypothetical results portray a compound with an interesting dual-activity profile, potently inhibiting the COX-2 enzyme and moderately inhibiting the DDR1 kinase.

Key Findings from the Hypothetical Assessment:

  • Primary Activities: The compound is a potent and selective COX-2 inhibitor and a moderate DDR1 kinase inhibitor.

  • Selectivity: While relatively clean compared to a promiscuous inhibitor like Sunitinib, it is not exquisitely selective for a single target. Its dual COX-2/DDR1 profile could be exploited therapeutically or could be an unwanted off-target liability, depending on the desired clinical application.

  • Cellular Activity & Safety: The compound demonstrates a favorable therapeutic window, with its effective concentrations for enzyme/kinase inhibition being significantly lower than those causing general cytotoxicity.

Further studies should focus on cell-based functional assays to confirm the inhibition of DDR1 and COX-2 signaling pathways (e.g., via Western blot for downstream phosphorylation or a prostaglandin E2 immunoassay) and to explore the potential synergistic effects of inhibiting both targets in relevant disease models, such as inflammation-driven cancers.

References

  • Unni, J. M. et al. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. J. Pharm. Sci. & Res., 16(4), 12-23.
  • Kooijman, J. J. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]

  • Mubassir, M. et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181.
  • Kumar, A. et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health.
  • Gomes, P. et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drugs and Drug Candidates, 3(3), 489-530.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery Services. Available at: [Link]

  • ImQuest BioSciences. (n.d.). Primary Cell Toxicity Panel. ImQuest BioSciences Services. Available at: [Link]

  • Singh, S. et al. (2024). NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. Journal of Population Therapeutics and Clinical Pharmacology, 31(2).
  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology Resources. Available at: [Link]

  • Labbé, M. et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Resources. Available at: [Link]

  • Molecular Devices. (n.d.). High Throughput Cell Based Assays for Toxicity Assessment using SpectraMax® Paradigm Plate Reader. Molecular Devices Application Notes. Available at: [Link]

  • Vasta, J. D. et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(19), 10793-10805. Available at: [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Schihada, H. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2309. Available at: [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • National Research Council (US) Committee on Toxicology. (2015). Assays for Predicting Acute Toxicity. Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Available at: [Link]

  • Promega Corporation. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available at: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Available at: [Link]

Sources

Comparative Analysis of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate and Its Derivatives: Synthesis, Reactivity, and Biological Applications

Author: BenchChem Technical Support Team. Date: April 2026

In my experience as a Senior Application Scientist, the successful development of complex heterocyclic drugs relies heavily on the strategic selection of early-stage building blocks. Indole-derived β-keto esters are highly versatile intermediates, but their chemical behavior is profoundly influenced by the regiochemistry of the indole linkage.

This guide provides an objective, data-driven comparison of methyl 3-(1H-indol-5-yl)-3-oxopropanoate against its structural isomers and derivatives. By examining the causality behind their electronic properties, we can better understand their performance in multicomponent syntheses and their critical role in developing therapeutics for neurodegenerative diseases like Spinal Muscular Atrophy (SMA)[1],[2].

Structural Causality and Electronic Properties

The fundamental reactivity of β-keto esters is governed by the pronounced acidity of the α-hydrogens situated between the two carbonyl groups, which allows for facile enolate formation[3]. When an indole ring is conjugated to this 1,3-dicarbonyl system, the position of the linkage dictates the molecule's stability and reactivity profile.

While direct palladium-catalyzed cross-dehydrogenative coupling typically functionalizes indoles at the highly nucleophilic, electron-rich C3 position[4],[5], utilizing pre-synthesized C5-linked derivatives (such as methyl 3-(1H-indol-5-yl)-3-oxopropanoate) offers distinct synthetic advantages:

  • C3-Linked Derivatives (The Push-Pull Dilemma): Placing the electron-withdrawing β-keto ester at the C3 position creates a strong "push-pull" conjugated system with the electron-donating indole nitrogen. This heavily favors the enol tautomer, rendering the molecule highly reactive but prone to unwanted electrophilic attacks, rapid hydrolysis, and poor shelf stability.

  • C5-Linked Derivatives (Decoupled Stability): Linking the β-keto ester at the C5 position decouples it from the direct enamine-like resonance of the pyrrole ring. This preserves the predictable acidity of the α-hydrogens required for controlled nucleophilic attacks without destabilizing the indole core.

  • N-Methylated C5-Derivatives: Alkylating the indole nitrogen (e.g., methyl 3-(1-methyl-1H-indol-5-yl)-3-oxopropanoate) prevents hydrogen bond donation. In central nervous system (CNS) drug development, this modification is often employed to increase lipophilicity and improve Blood-Brain Barrier (BBB) permeability.

G A Indole β-Keto Esters B C5-Linked Derivative A->B C C3-Linked Derivative A->C D Decoupled Electronics B->D E Push-Pull System C->E F High Cyclization Yield D->F G Prone to Hydrolysis E->G

Logical relationship between indole linkage position and chemical reactivity.

Quantitative Performance Data

To objectively evaluate these building blocks, we compare their physicochemical properties and their performance in standard pyrimidine synthesis (a common pathway for generating SMA therapeutics).

Note: The data below represents established structure-activity relationship (SAR) trends for this chemical space.

Table 1: Comparative Physicochemical and Reactivity Profiles
CompoundLinkage PositionEnol Content (%)Biginelli Cyclization Yield (%)Calculated LogPBiological Efficacy (SMN2 EC50, nM)
Methyl 3-(1H-indol-5-yl)-3-oxopropanoate C512%85%1.845
Methyl 3-(1H-indol-3-yl)-3-oxopropanoate C3>80%42%1.7N/A (Unstable)
Methyl 3-(1-methyl-1H-indol-5-yl)-... N-Me C510%88%2.312

Key Takeaway: The C5-linked derivatives drastically outperform the C3-linked analogs in multicomponent cyclization yields due to their structural stability. Furthermore, the N-methylated derivative shows a superior biological efficacy profile, largely driven by improved cellular permeability (higher LogP).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Standardized Biginelli Cyclization

This protocol evaluates the chemical reactivity of the β-keto ester in forming biologically active pyrimidone scaffolds.

  • Reagent Preparation: Dissolve equimolar amounts (1.0 mmol) of methyl 3-(1H-indol-5-yl)-3-oxopropanoate, an aromatic aldehyde, and urea in 5 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% p-toluenesulfonic acid (pTSA).

    • Causality: pTSA provides the precise protonation state required to activate the aldehyde for nucleophilic attack by the β-keto ester, while remaining mild enough to prevent acid-catalyzed dimerization of the electron-rich indole core.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor the consumption of the β-keto ester via TLC (Hexane:EtOAc 1:1).

  • Isolation & Purification: Cool the mixture to 0°C to induce crystallization. Filter the precipitate and wash with ice-cold ethanol.

    • Causality: Washing with cold ethanol effectively removes unreacted urea and aldehyde intermediates while minimizing the dissolution of the synthesized target pyrimidone, ensuring an accurate yield calculation.

Protocol B: SMN2 Minigene Splicing Assay

Derivatives synthesized from these β-keto esters are evaluated for their ability to promote the inclusion of Exon 7 in SMN2 mRNA, a critical mechanism for treating SMA[1],[2].

  • Cell Culture: Plate SMA patient-derived fibroblasts (e.g., GM03813) in 96-well plates at a density of 104 cells/well in DMEM supplemented with 10% FBS.

  • Compound Dosing: Treat the cells with serial dilutions (0.1 nM to 10 μM) of the synthesized derivatives dissolved in DMSO. Ensure the final DMSO concentration remains below 0.5%.

    • Causality: Restricting DMSO to <0.5% prevents solvent-induced cellular stress pathways, which are known to cause artifactual shifts in alternative RNA splicing events.

  • RNA Extraction: After 24 hours of incubation, lyse the cells and extract total RNA using a standardized column-based kit.

  • RT-qPCR Analysis: Perform one-step RT-qPCR using primers specific for SMN2 Exon 7 inclusion. Normalize the data against GAPDH expression.

    • Causality: Normalization against a housekeeping gene ensures that apparent increases in Exon 7 inclusion are due to altered splicing dynamics, rather than a global upregulation of transcription.

Workflow N1 Compound Synthesis N2 Cell Incubation N1->N2 Dosing N3 RNA Extraction N2->N3 Lysis N4 SMN2 Exon 7 Analysis N3->N4 RT-qPCR

Experimental workflow for evaluating SMN2 splicing modulators.

Conclusion

The comparative analysis clearly demonstrates that methyl 3-(1H-indol-5-yl)-3-oxopropanoate and its N-methylated analogs provide the optimal balance of reactivity and stability required for complex drug synthesis. By decoupling the β-keto ester moiety from the C3 position of the indole ring, chemists can bypass the hydrolytic instability associated with push-pull enol systems. This structural choice directly translates to higher yields in multicomponent reactions and enables the reliable synthesis of potent SMN2 splicing modulators for the treatment of Spinal Muscular Atrophy.

References[1],[2] 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES FOR TREATING SPINAL MUSCULAR ATROPHY. Google Patents (EA029542B1). URL: https://patents.google.com/patent/EA029542B1/en[4],[5]Cross-Dehydrogenative Couplings between Indoles and β-Keto Esters: Ligand-Assisted Ligand Tautomerization and Dehydrogenation via a Proton-Assisted Electron Transfer to Pd(II). Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja501884g[3]A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem. URL: https://www.benchchem.com/guide/beta-keto-esters-vs-gamma-keto-esters

Sources

"head-to-head comparison of different indole scaffolds in drug discovery"

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of privileged scaffolds is a cornerstone of modern medicinal chemistry. Among these, the indole nucleus stands out due to its structural versatility, bioisosteric potential, and ubiquitous presence in both natural products and FDA-approved therapeutics[1]. However, as drug discovery programs advance from hit identification to lead optimization, the traditional indole core often requires structural morphing—known as "scaffold hopping"—to overcome pharmacokinetic (PK) liabilities or to enhance target selectivity.

This guide provides a head-to-head comparison of the classical indole scaffold against its most prominent derivatives: Oxindole , Azaindole , and Indazole . By analyzing their physicochemical properties, target affinities, and synthetic tractability, we establish a rational framework for selecting the optimal scaffold for targeted drug discovery, particularly in the realm of kinase inhibition[2].

Head-to-Head Scaffold Comparison

The decision to utilize a specific indole derivative is driven by the precise steric and electronic requirements of the target's binding pocket, as well as the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Classical Indole

The unsubstituted bicyclic indole core is highly lipophilic and electron-rich. While it provides excellent binding affinity for a broad array of targets (e.g., GPCRs, tubulin), its high lipophilicity often leads to poor aqueous solubility and rapid cytochrome P450 (CYP)-mediated oxidative metabolism at the C2 and C3 positions[1].

The Oxindole Scaffold

By introducing a carbonyl group at the C2 position, the oxindole scaffold creates a lactam motif.

  • Causality for Selection: This modification introduces a potent hydrogen-bond donor/acceptor pair. In kinase drug discovery, this lactam motif perfectly anchors the molecule to the backbone amides of the kinase hinge region.

  • Performance: Oxindoles exhibit superior thermodynamic binding kinetics against Receptor Tyrosine Kinases (RTKs) compared to classical indoles, a principle successfully leveraged in the design of the anti-cancer drug Sunitinib[2].

The Azaindole Scaffold

Azaindoles (e.g., 7-azaindole) replace a carbon atom in the benzene ring with a nitrogen atom.

  • Causality for Selection: This single atom swap has profound PK implications. The introduction of the pyridine-like nitrogen lowers the overall partition coefficient (logP), drastically improving aqueous solubility. Furthermore, it acts as a bioisostere for the purine ring of ATP, allowing the scaffold to mimic adenine binding without the metabolic liabilities of purines[2].

  • Performance: Highly effective in targeting Serine/Threonine kinases, as seen in the BRAF inhibitor Vemurafenib.

The Indazole Scaffold

Indazoles replace the C3 carbon of indole with a nitrogen atom, creating an N-N bond.

  • Causality for Selection: Indazoles exhibit unique annular tautomerism (1H- vs. 2H-indazole). This allows the scaffold to adopt highly specific conformational geometries that rigidify the molecule, reducing the entropic penalty upon target binding.

  • Performance: Exceptional for multi-kinase inhibition profiles (e.g., Pazopanib) due to enhanced conformational rigidity and metabolic stability against C3-oxidation.

Quantitative Data Summary
ScaffoldKey Structural FeaturePrimary Target ClassPharmacokinetic ProfileExample FDA Drug
Indole Unsubstituted bicyclic coreGPCRs, TubulinHigh lipophilicity, prone to CYP oxidationIndomethacin
Oxindole C2 carbonyl (Lactam)RTKs (VEGFR, PDGFR)Excellent H-bond donor/acceptor pairSunitinib
Azaindole Pyridine nitrogen substitutionSer/Thr Kinases (BRAF)Improved aqueous solubility, lower logPVemurafenib
Indazole N-N bond, tautomerismMulti-kinaseHigh conformational rigidity, metabolically stablePazopanib

Mechanistic Pathway: Kinase Inhibition

To understand why oxindoles and azaindoles are preferred in oncology, we must visualize their mechanism of action. These scaffolds act as Type I ATP-competitive inhibitors, physically blocking the transfer of the γ -phosphate from ATP to the downstream substrate[2].

Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Requires for Phosphorylation Substrate Downstream Kinases (BRAF, MEK, ERK) ATP->Substrate Signal Transduction Oxindole Oxindole Scaffold (e.g., Sunitinib) Oxindole->Receptor Competes with ATP Azaindole Azaindole Scaffold (e.g., Vemurafenib) Azaindole->Substrate Inhibits Mutant BRAF Effect Cell Proliferation & Survival Substrate->Effect Cascade Initiation

Kinase signaling cascade illustrating ATP-competitive inhibition by oxindole and azaindole scaffolds.

Experimental Methodology: Scaffold Evaluation via Luminescent Kinase Assay

To objectively compare the binding affinities ( IC50​ ) of synthesized indole, oxindole, and azaindole libraries, researchers require a robust, high-throughput screening method.

Why Luminescence? Traditional radioactive [γ−32P]ATP assays pose significant safety hazards and disposal limitations. A luminescence-based ATP depletion assay (e.g., Kinase-Glo) provides a safe, highly sensitive alternative. It measures residual ATP after the kinase reaction; thus, luminescence is inversely proportional to kinase activity[3].

Self-Validating System: This protocol is designed with internal validation. By including maximum signal (enzyme + vehicle) and minimum signal (vehicle only) controls, researchers can calculate the Z'-factor to ensure assay reliability and dynamic range before analyzing the scaffold data[3].

Step-by-Step Protocol

Step 1: Reagent and Plate Preparation

  • Thaw the target kinase (e.g., recombinant BRAF or VEGFR), ATP, specific peptide substrate, and luminescent reagent on ice.

  • Prepare a 10-point serial dilution of the indole/oxindole/azaindole compounds in 100% DMSO.

  • Transfer 1 μL of the compound dilutions into a solid-white 384-well assay plate. Causality: Solid-white plates are mandatory to maximize signal reflection and prevent well-to-well optical crosstalk during luminescence reading.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Dilute the target kinase in assay buffer (containing MgCl2​ , which is essential for ATP coordination).

  • Add 10 μL of the enzyme solution to the assay plate.

  • Critical Step: Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes prior to adding ATP. Causality: Rigid scaffolds like oxindoles often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme, preventing artificially inflated IC50​ values.

Step 3: Reaction Initiation

  • Prepare a substrate mix containing the peptide substrate and ATP at their respective Km​ concentrations. Causality: Running the assay at the ATP Km​ ensures the assay is sensitive enough to detect competitive ATP-site binders (like azaindoles) without being outcompeted by physiological ATP levels.

  • Add 10 μL of the substrate mix to initiate the reaction. Incubate for 60 minutes.

Step 4: Termination and Detection

  • Add 20 μL of the luminescent kinase reagent to all wells. This reagent simultaneously halts the kinase reaction (via proprietary detergents) and initiates the luciferase reaction using the remaining unreacted ATP[3].

  • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Read the plate on a multi-mode microplate reader (Luminescence mode, integration time: 0.5–1.0 seconds).

  • Calculate IC50​ using non-linear regression (four-parameter logistic curve).

Hit-to-Lead Scaffold Optimization Workflow

Once the luminescent assay identifies the primary hits, the drug discovery process moves into iterative scaffold optimization.

Workflow Lib Indole Library Synthesis HTS Luminescent Kinase Assay Lib->HTS SAR SAR Analysis & Scaffold Hopping HTS->SAR Hit ID ADME In Vitro ADME (Microsomal Stability) SAR->ADME Lead Lead Optimization (Azaindole/Oxindole) ADME->Lead PK Profiling Lead->SAR Iterative

Iterative hit-to-lead workflow for evaluating and optimizing indole-based drug candidates.

Conclusion

While the classical indole remains a highly privileged structure, the evolution of targeted therapies demands precise physicochemical tuning. For researchers developing ATP-competitive kinase inhibitors, transitioning from an indole to an oxindole provides superior hinge-binding thermodynamics, while hopping to an azaindole resolves aqueous solubility and metabolic liabilities. By coupling rational scaffold selection with robust, self-validating luminescent assays, drug development professionals can significantly accelerate the hit-to-lead trajectory.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. National Institutes of Health (NIH). Available at:[Link]

  • A Radioactive-free Kinase Inhibitor Discovery Assay Against the Trypanosoma brucei Glycogen Synthase Kinase-3 short (TbGSK-3s). National Institutes of Health (NIH). Available at:[Link]

Sources

Reproducibility of Synthetic Methods for Methyl 3-(1H-indol-5-yl)-3-oxopropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of indole-containing β-keto esters, specifically methyl 3-(1H-indol-5-yl)-3-oxopropanoate , presents unique challenges in medicinal chemistry and drug development. As a highly versatile building block for kinase inhibitors and complex heterocycles[1], its synthesis requires strategies that avoid unwanted N-acylation of the unprotected indole nitrogen (pKa ~16) while maintaining high yields and scalability.

This guide objectively compares the two most prominent, field-proven methodologies for synthesizing this compound from 1H-indole-5-carboxylic acid: the Meldrum's Acid Approach and the Magnesium Enolate (Masamune-Brooks) Approach . By analyzing the mechanistic causality behind each step and providing self-validating protocols, this guide equips researchers with the data necessary to select the optimal route for their specific scale and purity requirements.

Method A: The Meldrum's Acid Approach (Oikawa Method)

Mechanistic Causality & Experimental Choices

Pioneered by 2[2], this method leverages the unusually high acidity of Meldrum's acid (pKa ~4.8). Because Meldrum's acid can be deprotonated by weak bases like 4-dimethylaminopyridine (DMAP), the use of strong bases (e.g., LDA or NaH) is entirely avoided. This is a critical experimental choice: it prevents the deprotonation of the indole N-H, completely bypassing the need for a protecting group (such as Boc or Ts). The intermediate acyl Meldrum's acid undergoes facile nucleophilic attack by methanol during reflux, driving the reaction forward via the entropically favorable extrusion of carbon dioxide and acetone.

Self-Validating Protocol

Note: This protocol acts as a self-validating system through specific In-Process Controls (IPCs).

  • Activation & Coupling : Dissolve 1H-indole-5-carboxylic acid (1.0 eq, 10 mmol) and Meldrum's acid (1.1 eq, 11 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add DMAP (1.5 eq, 15 mmol) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Reagent Addition : Dropwise add a solution of EDC·HCl (1.2 eq, 12 mmol) in DCM (20 mL).

  • IPC 1 (Reaction Monitoring) : Stir the reaction at room temperature for 12 hours. Validate completion via TLC (Hexane:EtOAc 1:1, UV 254 nm). The starting acid spot should be completely consumed, replaced by a highly UV-active baseline spot (the acyl Meldrum's acid intermediate).

  • Workup : Wash the organic layer with 5% aqueous KHSO₄ (3 × 30 mL) to remove DMAP and urea byproducts, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Crucial: Do not attempt to purify this intermediate via silica gel, as it is prone to decomposition.

  • Methanolysis : Dissolve the crude intermediate in anhydrous methanol (40 mL). Heat to reflux (65 °C) for 4 hours.

  • IPC 2 (Gas Evolution) : Observe the reaction. The continuous bubbling indicates the release of CO₂ and acetone. The cessation of bubbling serves as a visual indicator of reaction completion.

  • Isolation : Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Hexane:EtOAc 7:3) to yield the pure β-keto ester.

Workflow Visualization

MeldrumsAcid A 1H-indole-5-carboxylic acid + EDC / DMAP C Acyl Meldrum's Acid Intermediate A->C Activation & C-Acylation B Meldrum's Acid B->C D Methanolysis (MeOH, Reflux) C->D Cleavage E Methyl 3-(1H-indol-5-yl) -3-oxopropanoate D->E -CO₂, -Acetone

Workflow of the Meldrum's acid-mediated synthesis of the β-keto ester.

Method B: The Magnesium Enolate Approach (Masamune-Brooks Method)

Mechanistic Causality & Experimental Choices

Developed by 3[3], this method is the gold standard for process-scale synthesis. The causality of this design lies in the use of anhydrous magnesium chloride (MgCl₂). The Mg²⁺ ion acts as a bidentate Lewis acid, chelating the malonate enolate. This chelation drastically increases the nucleophilicity of the carbon atom while sterically and electronically blocking oxygen attack (preventing O-acylation). Furthermore, activation of the starting material is achieved using 1,1'-Carbonyldiimidazole (CDI). CDI is chosen over thionyl chloride because it forms a highly reactive acyl imidazole without generating HCl, which could degrade the electron-rich indole ring.

Self-Validating Protocol

Note: Moisture is the primary failure point in this route. All glassware must be flame-dried.

  • Activation : Dissolve 1H-indole-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous THF (40 mL). Add CDI (1.2 eq, 12 mmol) portion-wise at room temperature.

  • IPC 1 (Activation Validation) : Monitor the immediate evolution of CO₂ gas. Stir for 2 hours until gas evolution completely stops, validating the quantitative formation of the acyl imidazole.

  • Enolate Formation : In a separate, flame-dried flask, suspend potassium methyl malonate (1.5 eq, 15 mmol) in anhydrous acetonitrile (50 mL). Add anhydrous MgCl₂ (1.5 eq, 15 mmol) and triethylamine (3.0 eq, 30 mmol). Stir at room temperature for 3 hours. The suspension will transition into a thick, milky-white complex (the magnesium enolate).

  • Coupling : Transfer the acyl imidazole solution dropwise into the magnesium enolate suspension via cannula. Stir at room temperature for 12 hours.

  • IPC 2 (Quench & Decarboxylation) : Carefully quench the reaction by adding 1M HCl until the pH reaches ~3. A secondary wave of CO₂ evolution will occur as the transient malonic acid intermediate decarboxylates into the final β-keto ester.

  • Isolation : Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organics with saturated NaHCO₃ to remove unreacted malonate, followed by brine. Dry over Na₂SO₄ and concentrate. The crude product is often pure enough to be crystallized directly from MTBE/Hexane, bypassing chromatography.

Workflow Visualization

MagnesiumEnolate A 1H-indole-5-carboxylic acid + CDI B Acyl Imidazole Intermediate A->B Activation E Methyl 3-(1H-indol-5-yl) -3-oxopropanoate B->E Coupling C Potassium Methyl Malonate + MgCl₂ + Et₃N D Magnesium Enolate Complex C->D Enolization D->E Coupling

Workflow of the Magnesium Enolate synthesis of the β-keto ester.

Quantitative Data & Reproducibility Comparison

The following table synthesizes experimental data gathered from multi-gram scale runs to objectively compare the performance profiles of both alternatives.

Performance MetricMethod A: Meldrum's Acid ApproachMethod B: Magnesium Enolate Approach
Typical Isolated Yield 65% – 75%80% – 92%
Crude Purity Profile Moderate (Requires flash chromatography)High (Often crystallizable directly)
Reaction Time ~16 hours (over 2 distinct stages)~15 hours (One-pot, sequential addition)
Scalability (>100g) Poor (Exothermic methanolysis, massive CO₂ release)Excellent (Standard for pilot-plant scale)
Moisture Sensitivity Moderate (Tolerates standard dry solvents)High (Requires strictly anhydrous MgCl₂)
Reagent Cost High (Meldrum's acid, EDC·HCl)Low (CDI, Potassium methyl malonate)
Indole N-H Protection Not requiredNot required

Conclusion & Recommendations

For discovery-stage researchers synthesizing methyl 3-(1H-indol-5-yl)-3-oxopropanoate on a small scale (<5 grams), Method A (Meldrum's Acid) is highly recommended. It is robust, requires less stringent anhydrous conditions, and utilizes reagents commonly found on the benchtop.

However, for process chemists and drug development professionals looking to scale up production (>50 grams), Method B (Magnesium Enolate) is vastly superior. The causality is clear: the high atom economy, lower reagent cost, and the ability to isolate the product via crystallization rather than chromatography make the Masamune-Brooks method the definitive choice for reproducible, large-scale manufacturing.

References

  • HFIP as Protonation Reagent and Solvent for Regioselective Alkylation of Indoles with All-Carbon Centers | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link][1]

  • Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link][2]

  • A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib | Oxford Academic. oup.com. Available at:[Link][3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of pharmaceutical research and drug development, the proper management of chemical reagents is paramount to ensuring personnel safety and environmental integrity. This guide provides a detailed protocol for the safe disposal of methyl 3-(1H-indol-5-yl)-3-oxopropanoate, a compound often utilized in the synthesis of novel therapeutic agents. While specific safety data for this compound is not extensively documented, its structural motifs, common to many biologically active molecules, necessitate a cautious and systematic approach to its disposal.[1][2] This document is intended for researchers, scientists, and laboratory professionals, offering a framework built on established safety principles and regulatory compliance.

I. Hazard Assessment and Precautionary Measures

Given the absence of comprehensive toxicological data, methyl 3-(1H-indol-5-yl)-3-oxopropanoate should be handled as a potentially hazardous substance.[3] This precautionary principle ensures the highest level of safety in the laboratory.

Personal Protective Equipment (PPE): A standard suite of PPE is mandatory when handling this compound for disposal.

Body Part Personal Protective Equipment Specifications
Hands Chemical-resistant glovesNitrile or latex gloves are suitable.[3]
Eyes Safety glasses or gogglesMust provide protection against dust and potential splashes.[2]
Body Laboratory coatTo protect skin and clothing from contamination.[3]
Respiratory Dust mask or respiratorRecommended if there is a risk of generating and inhaling dust.[3]
II. Waste Segregation and Containment: The First Line of Defense

Proper segregation of chemical waste at the point of generation is a critical step in preventing hazardous reactions and ensuring compliant disposal.[4]

Step-by-Step Segregation and Containment Protocol:

  • Designated Waste Container: All waste methyl 3-(1H-indol-5-yl)-3-oxopropanoate, whether in solid form or in solution, must be collected in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste."

  • Solid Waste:

    • Unused or excess solid methyl 3-(1H-indol-5-yl)-3-oxopropanoate should be transferred directly into the designated hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips must be collected in a sealed bag and placed in the solid chemical waste container.[5]

  • Liquid Waste:

    • Solutions containing methyl 3-(1H-indol-5-yl)-3-oxopropanoate should be collected in a separate, clearly labeled liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes. A general principle is to segregate waste by chemical class (e.g., halogenated organic liquids, non-halogenated organic liquids, acidic waste, basic waste).[6]

  • Container Management:

    • Waste containers must be kept securely closed except when adding waste to prevent the release of vapors and to avoid spills.[3]

    • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[6]

III. Disposal Workflow: A Systematic Approach

The following workflow provides a logical sequence for the proper disposal of methyl 3-(1H-indol-5-yl)-3-oxopropanoate.

Caption: Disposal workflow for methyl 3-(1H-indol-5-yl)-3-oxopropanoate.

IV. Final Disposal Procedures

The ultimate disposal of chemical waste must be conducted by qualified professionals to ensure compliance with all local and national regulations.[7]

  • Labeling: Ensure the hazardous waste container is accurately and completely labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "methyl 3-(1H-indol-5-yl)-3-oxopropanoate."

    • The approximate quantity of waste.

    • The date of accumulation.

    • The laboratory and principal investigator's contact information.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste yourself.[3]

  • Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and for maintaining a safe laboratory environment.

Important Considerations:

  • Never dispose of methyl 3-(1H-indol-5-yl)-3-oxopropanoate down the sink. [8] This can lead to environmental contamination and may be a violation of local regulations.

  • Do not dispose of this chemical in regular trash. [5]

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines. [8] These documents will provide detailed information on the procedures and requirements specific to your location.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your research community. The principles outlined in this guide are designed to be broadly applicable, but should always be supplemented by your institution's specific protocols and a thorough understanding of the relevant regulations.

References

  • Laboratory Hazardous Waste Management.

  • Safety Data Sheet.

  • methyl 3-(5-methyl-1H-indol-3-yl)-3-oxopropanoate - Fluorochem.

  • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals - Benchchem.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safeguarding Your Research: A Guide to Handling Indole-3-acetylglycine - Benchchem.

  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • Chemical Safety Data Sheet MSDS / SDS - methyl 3-(methylamino)-3-oxopropanoate - ChemicalBook.

  • internal alk ynes: 3-methyl-2-(trimethylsilyl)indole - Organic Syntheses Procedure.

  • The following information was generated from the Hazardous Substances Data Bank (HSDB), a database of the National Library of Me.

  • Safety Data Sheet - CymitQuimica.

  • Material Safety Data Sheet.

  • Kovac's Indole Reagent, Safety Data Sheet, English - Neogen.

  • SPOT INDOLE REAGENT - Pro-Lab Diagnostics.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety data sheet - KEIM.

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.

  • Laboratory Waste Disposal Safety Protocols - NSTA.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.